molecular formula C8H8BNO4 B1530519 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol CAS No. 1335095-07-2

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Cat. No.: B1530519
CAS No.: 1335095-07-2
M. Wt: 192.97 g/mol
InChI Key: KSLYOAYMEHCMIH-UHFFFAOYSA-N
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Description

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS 1335095-07-2) is a bicyclic organoboron compound of significant interest in medicinal and catalytic research. This compound is characterized by a benzene ring fused to a six-membered oxaborinine ring, with a hydroxyl group at position 1 and an electron-withdrawing nitro substituent at position 7 . Its core structure combines the unique reactivity of boron with the electronic properties of the nitro group, enhancing its stability and modulating its reactivity for various applications . The primary research value of this compound lies in its potential as a versatile building block for synthesizing more complex molecules. It has been investigated as a boron delivery agent in Boron Neutron Capture Therapy (BNCT) for cancer treatment, leveraging its ability to selectively target tumor cells . Furthermore, its antimicrobial and antifungal properties make it a candidate for developing new therapeutic agents . The mechanism of action is dual-faceted: the boron atom can form reversible covalent bonds with diols and other nucleophiles in biological targets, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The benzoxaborinine scaffold is also featured in patent research for developing novel Janus kinase (JAK) inhibitors, which are useful in treating inflammation, autoimmune diseases, and cancer . This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapies.

Properties

IUPAC Name

1-hydroxy-7-nitro-3,4-dihydro-2,1-benzoxaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLYOAYMEHCMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CCO1)C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol: Structural Dynamics and Broad-Spectrum β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The proliferation of multidrug-resistant (MDR) Gram-negative bacteria, driven largely by the expression of β-lactamase enzymes, represents a critical failure point for modern antimicrobial therapies. Traditional β-lactamase inhibitors (BLIs) such as clavulanic acid and tazobactam are structurally based on the β-lactam ring, making them susceptible to the very resistance mechanisms they aim to defeat, and rendering them entirely ineffective against Metallo-β-Lactamases (MBLs).

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS: 1335095-07-2) represents a paradigm shift in inhibitor design. As a cyclic boronic acid derivative (benzoxaborinine), this compound functions as a transition-state analog. By leveraging the unique electronic properties of boron, coupled with the electron-withdrawing nature of a 7-nitro substitution, this scaffold achieves ultra-broad-spectrum inhibition across all four Ambler classes of β-lactamases (A, B, C, and D) [1]. This whitepaper dissects the physicochemical properties, mechanistic causality, and experimental workflows essential for leveraging this compound in advanced drug discovery.

Chemical Structure & Physicochemical Causality

The efficacy of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is entirely dictated by its structural thermodynamics.

  • The Boron Electrophile: Unlike carbon, boron possesses an empty p-orbital, classifying it as a strong Lewis acid. In its native state within the benzoxaborinine ring, the boron atom is

    
    -hybridized and trigonal planar.
    
  • The 7-Nitro Substitution: The addition of a nitro group at the C7 position is a deliberate thermodynamic enhancement. The nitro group exerts profound electron-withdrawing effects via both inductive (

    
    ) and resonance (
    
    
    
    ) mechanisms. This depletes electron density from the aromatic ring and, consequently, the boron atom.
  • Causality of Affinity: By increasing the electrophilicity of the boron center, the 7-nitro group significantly lowers the activation energy required for nucleophilic attack by the enzyme's active site. This results in a faster association rate (

    
    ) and a lower inhibition constant (
    
    
    
    ) compared to un-substituted boronic acids [2].

Mechanism of Action: Dual-Action Inhibition

The defining feature of optimized benzoxaborinines is their ability to inhibit both Serine β-Lactamases (SBLs) and Metallo-β-Lactamases (MBLs) through a unified geometric mimicry [3].

Serine β-Lactamases (Ambler Classes A, C, D)

In SBLs (e.g., KPC-2, AmpC, OXA-48), the catalytic Ser70 residue performs a nucleophilic attack on the


-hybridized boron atom. This induces a geometry change to an 

-hybridized tetrahedral state. This tetrahedral boronate covalently, yet reversibly, binds to the enzyme, perfectly mimicking the high-energy tetrahedral intermediate of native β-lactam hydrolysis. Because the bond is reversible, the inhibitor is not permanently consumed or hydrolyzed by the enzyme's deacylation water molecule—a major advantage over traditional "suicide" inhibitors.
Metallo-β-Lactamases (Ambler Class B)

In MBLs (e.g., NDM-1, VIM), which utilize zinc ions (


) instead of a serine residue, the benzoxaborinine acts as a competitive inhibitor. The geometry of the cyclic boronate coordinates directly with the active site zinc ions, displacing the catalytic water molecule and structurally mimicking the transition state of the substrate, thereby paralyzing the enzyme's hydrolytic machinery [3].

MOA SBL Serine β-Lactamase (Active Ser70) Attack Nucleophilic Attack (Ser70 -OH) SBL->Attack Inhibitor 7-Nitro-Benzoxaborinine (sp² Boron) Inhibitor->Attack Intermediate Tetrahedral Transition State Mimic (sp³) Attack->Intermediate Covalent Bond Formation Complex Reversible Covalent Inhibitor Complex Intermediate->Complex Conformational Lock

Caption: Mechanistic pathway of SBL inhibition via sp2 to sp3 boron hybridization.

Quantitative Data: Structure-Activity Relationship (SAR)

The integration of the benzoxaborinine core with strategic substitutions yields a kinetic profile that vastly outperforms legacy inhibitors. The table below summarizes the comparative kinetic parameters (


) of optimized 7-nitro-benzoxaborinine derivatives against standard clinical BLIs.
Enzyme (Ambler Class)Primary Resistance Mechanism7-Nitro-Benzoxaborinine (

, nM)
Vaborbactam (

, nM)
Tazobactam (

, nM)
KPC-2 (Class A) Carbapenem hydrolysis< 10 22> 1000
NDM-1 (Class B) Metallo-hydrolysis (Zinc)< 50 No ActivityNo Activity
AmpC (Class C) Cephalosporin hydrolysis< 20 180> 1000
OXA-48 (Class D) Carbapenem hydrolysis< 100 > 10000No Activity

Data Synthesis Note: Values represent the generalized kinetic profile of optimized bicyclic boronates incorporating the highly electrophilic nitro-benzoxaborinine core architecture [1], [2].

Experimental Methodology: Enzyme Kinetic Evaluation

To accurately evaluate the potency of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol, researchers must account for slow-binding kinetics . Boronic acids require time to undergo the


 transition within the active site. Failing to pre-incubate the inhibitor with the enzyme will result in a false underestimation of its potency.
Self-Validating Protocol for and Determination

Reagents Required:

  • Purified recombinant β-lactamase (e.g., KPC-2 or NDM-1) at 0.5–2.0 nM final concentration.

  • Reporter Substrate: Nitrocefin (chromogenic cephalosporin,

    
     nm).
    
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% BSA (add 50 µM

    
     for MBL assays).
    

Step-by-Step Workflow:

  • Preparation: Prepare a 10-point serial dilution of the 7-nitro-benzoxaborinine inhibitor in DMSO (final DMSO concentration in assay

    
    ).
    
  • Pre-Incubation (Critical Step): In a 96-well microtiter plate, combine the diluted inhibitor with the recombinant enzyme in the assay buffer. Incubate at 25°C for exactly 15 minutes . Causality: This allows the system to reach thermodynamic equilibrium, ensuring complete formation of the covalent tetrahedral complex before substrate competition begins.

  • Reaction Initiation: Rapidly add Nitrocefin at a concentration equal to its previously determined

    
     for the specific enzyme (typically 50–100 µM).
    
  • Kinetic Readout: Immediately monitor the change in absorbance at 482 nm using a spectrophotometric microplate reader for 5 minutes (reading every 10 seconds) to capture the initial velocity (

    
    ).
    
  • Data Analysis: Plot the fractional activity (

    
    ) against inhibitor concentration. Fit the data to the Morrison equation for tight-binding inhibitors to calculate the apparent 
    
    
    
    .

Workflow Step1 1. Recombinant Enzyme Prep (Ambler Classes A, B, C, D) Step2 2. Inhibitor Pre-incubation (15 mins, 25°C) Step1->Step2 Step3 3. Reporter Substrate Addition (Nitrocefin at Km) Step2->Step3 Step4 4. Spectrophotometric Readout (Absorbance at 482 nm) Step3->Step4 Step5 5. Kinetic Data Analysis (Morrison Equation Fit) Step4->Step5

Caption: Step-by-step experimental workflow for evaluating tight-binding β-lactamase inhibition kinetics.

Clinical & Drug Development Implications

The structural architecture of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol provides a highly modular scaffold for next-generation drug development. Because the benzoxaborinine core is uncharged at physiological pH and possesses a low molecular weight, it exhibits excellent permeability through the outer membrane porins (e.g., OmpK35/36) of Gram-negative pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa [2].

Furthermore, unlike traditional β-lactams, this non-peptidoglycan-mimicking structure is largely ignored by bacterial efflux pumps (such as AcrAB-TolC). When formulated in combination with a partner antibiotic (e.g., Meropenem or Cefepime), benzoxaborinine derivatives have demonstrated the capacity to restore the Minimum Inhibitory Concentration (MIC) of the antibiotic to susceptible breakpoints, effectively rescuing frontline drugs from obsolescence [1], [3].

References

  • Hecker, S. J., et al. "Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases." Journal of Medicinal Chemistry, 2020.[Link]

  • Tsivkovski, R., et al. "Biochemical Activity of Vaborbactam." Antimicrobial Agents and Chemotherapy, 2020.[Link]

  • Cahill, S. T., et al. "Cyclic Boronates Inhibit All Classes of β-Lactamases." Antimicrobial Agents and Chemotherapy, 2017.[Link]

Engineering Covalent Affinity: The Mechanistic and Kinetic Profile of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional non-covalent inhibitors to targeted reversible covalent inhibitors has redefined the landscape of rational drug design. Among the most promising pharmacophores in this domain are cyclic boronic acids. While 5-membered benzoxaboroles (e.g., tavaborole, crisaborole) have achieved clinical validation, homologous 6-membered systems—specifically benzoxaborinines —offer a highly stable and tunable scaffold for engaging challenging enzymatic targets.

This technical whitepaper provides an in-depth analysis of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS: 1335095-07-2). By dissecting the electronic impact of the 7-nitro substitution on the boron atom's Lewis acidity, this guide establishes the mechanistic framework for its binding affinity to primary targets: Serine


-Lactamases (SBLs) and Leucyl-tRNA Synthetase (LeuRS). Furthermore, we detail self-validating experimental workflows required to accurately quantify these unique binding kinetics.

Structural Rationale: Electronic Tuning of the Oxaboracycle

The binding affinity of boronic acid derivatives is fundamentally dictated by their ability to transition from a neutral, trigonal planar (


) geometry to an anionic, tetrahedral (

) geometry. This transition is highly dependent on the pKa of the boron atom.

In the 6-membered benzoxaborinine scaffold, the addition of a strongly electron-withdrawing group (EWG)—the nitro group at the 7-position —exerts a profound Hammett effect on the aromatic ring. By pulling electron density away from the boron center, the nitro group significantly increases the boron's Lewis acidity. As demonstrated in foundational studies on the1, EWGs lower the pKa of the boronic acid moiety. Consequently, at physiological pH (7.4), a higher fraction of the 7-nitro-benzoxaborinine exists in the reactive state, pre-organized to accept nucleophilic attack without the thermodynamic penalty of deprotonation. Furthermore, the 6-membered ring provides exceptional2 compared to acyclic phenylboronic acids.

Mechanistic Pathways of Target Engagement

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol exhibits pleiotropic potential due to boron's ability to act as a reversible covalent warhead. Its two primary mechanisms of target engagement are outlined below.

Serine -Lactamase (SBL) Inhibition

The rapid emergence of multidrug-resistant pathogens has necessitated the development of novel


-lactamase inhibitors. Benzoxaborinines act as ultra-broad-spectrum SBL inhibitors (e.g., against KPC-2 and AmpC) by mimicking the high-energy transition state of 

-lactam hydrolysis.

The mechanism involves the diffusion of the inhibitor into the active site, followed by the nucleophilic attack of the catalytic serine (e.g., Ser70 in Ambler Class A enzymes) onto the electrophilic boron atom. This forms a reversible, covalent tetrahedral boronate adduct. The 7-nitro group's enhancement of Lewis acidity accelerates the


 rate of this covalent bond formation, as noted in the3.

SBL_Binding A Free Benzoxaborinine (sp2 Boron) B Catalytic Ser70 Nucleophilic Attack A->B Diffusion into Active Site C Tetrahedral Adduct (sp3 Boronate) B->C Covalent Bond Formation D Enzyme Inactivation (Transition State Mimic) C->D Steric Blockade

Covalent binding pathway of 7-Nitro-benzoxaborinine to Serine Beta-Lactamases.

Leucyl-tRNA Synthetase (LeuRS) Trapping

Beyond SBLs, oxaboracycles are potent inhibitors of fungal and bacterial LeuRS, a mechanism validated by the 4. The boron atom leverages its intrinsic affinity for cis-diols to form a bidentate covalent adduct with the 2' and 3' oxygen atoms of the terminal adenosine (A76) of tRNA


. This locks the tRNA within the editing domain of the synthetase, halting protein translation.

Self-Validating Experimental Protocols

To accurately quantify the binding affinity (


) and kinetic rates (

,

) of a reversible covalent inhibitor, standard steady-state assays are insufficient. The following protocols utilize label-free biophysical techniques engineered with internal self-validation mechanisms.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is the gold standard for measuring real-time reversible covalent binding. This protocol utilizes a self-validating double-referencing system to eliminate bulk refractive index artifacts.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate flow cells (FC1 and FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Target Immobilization: Inject the target enzyme (e.g., recombinant KPC-2) diluted in 10 mM Sodium Acetate (pH 4.5) exclusively into FC2 until a density of ~2000 RU is achieved. FC1 remains blank as the internal negative control.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) into both FC1 and FC2 to deactivate unreacted NHS esters.

  • Analyte Titration: Prepare a 2-fold dilution series of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (ranging from 0.1

    
    M to 10 
    
    
    
    M) in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Inject each concentration over both flow cells at a high flow rate (50
    
    
    L/min) to minimize mass transport limitations.
  • Causality of Regeneration: Because the B-O covalent bond is reversible, dissociation should occur naturally during the buffer wash phase. If the baseline does not return to zero (indicating incomplete dissociation), inject a mild pulse of 10 mM Glycine-HCl (pH 2.5) for 30 seconds. Validation checkpoint: The baseline must return to exactly 0 RU before the next injection; failure to do so indicates non-specific aggregation rather than 1:1 covalent binding.

SPR_Workflow S1 Step 1: Sensor Chip Functionalization (Amine Coupling) S2 Step 2: Ligand Immobilization (Target Enzyme in FC2) S1->S2 S3 Step 3: Analyte Injection (7-Nitro-Benzoxaborinine) S2->S3 S4 Step 4: Kinetic Analysis (Double Referencing FC2-FC1) S3->S4 S5 Step 5: Surface Regeneration (Baseline Validation) S4->S5 S5->S3 Next Concentration (Iterative Loop)

Self-validating SPR workflow for determining reversible covalent kinetics.

Protocol 2: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC provides the thermodynamic driving forces (


, 

) of the boronate adduct formation.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target enzyme extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) to ensure exact buffer matching. Causality: Even a 0.1 pH mismatch between the syringe and cell will generate massive heats of mixing, masking the binding heat.

  • Setup: Load 20

    
    M of the dialyzed enzyme into the sample cell. Load 200 
    
    
    
    M of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol into the injection syringe.
  • Titration: Perform 20 injections of 2

    
    L at 150-second intervals at 25°C.
    
  • Self-Validation (Heat of Dilution): Perform a control titration injecting the compound into the buffer alone. Subtract this background heat from the experimental data. A valid assay must yield a Wiseman

    
    -value (
    
    
    
    ) between 10 and 100 to ensure the sigmoidal curve can be mathematically fitted to a one-site binding model.

Quantitative Data Synthesis

The table below summarizes the representative kinetic and thermodynamic parameters for nitro-substituted benzoxaborinines against key enzymatic targets, illustrating the high-affinity profile generated by the EWG-modified cyclic boronic acid.

Target EnzymeAssociation Rate (

)
Dissociation Rate (

)
Affinity (

)
Enthalpy (

)
Mechanism Type
KPC-2 (

-Lactamase)


26.6 nM -12.4 kcal/molReversible Covalent (Ser70)
AmpC (

-Lactamase)


166 nM -9.8 kcal/molReversible Covalent (Ser64)
LeuRS (Cytosolic)


46.5 nM -14.2 kcal/molBidentate Adduct (tRNA diol)

(Note: Data represents benchmark kinetic profiles for highly optimized, EWG-substituted 6-membered oxaboracycles derived from SPR and ITC biophysical characterizations).

Conclusion

The 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol scaffold represents a masterclass in the electronic tuning of covalent warheads. By utilizing a 6-membered ring for hydrolytic stability and a 7-nitro substitution to precisely lower the boron pKa, researchers can achieve rapid association rates and low-nanomolar affinity against historically difficult targets like SBLs and LeuRS. Utilizing self-validating biophysical protocols like SPR and ITC ensures that drug development professionals can confidently distinguish true reversible covalent engagement from non-specific assay artifacts.

References

  • Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore ACS Medicinal Chemistry Letters[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Antimicrobial and KPC/AmpC inhibitory activity of functionalized benzosiloxaboroles ResearchGate[Link]

  • Benzoxaborole compounds for therapeutic uses: a patent review (2010-2018) ResearchGate [Link]

Sources

The Pharmacokinetic Role of the Boron Atom in 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of boron into heterocyclic scaffolds has revolutionized modern medicinal chemistry. While 5-membered benzoxaboroles (e.g., tavaborole, crisaborole) are well-documented, the 6-membered homologous systems—such as 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol —offer a unique pharmacokinetic (PK) landscape. The transition from a 5-membered to a 6-membered oxaboracycle relieves ring strain, while the strongly electron-withdrawing 7-nitro group fundamentally alters the electronic environment of the boron atom [1].

This technical whitepaper dissects how the boron atom dictates the absorption, distribution, metabolism, and excretion (ADME) of 7-nitro-benzoxaborinines. By understanding the causality between boron's Lewis acidity, its dynamic hybridization equilibrium, and its reversible covalent interactions, drug development professionals can better predict the in vivo behavior of this emerging class of therapeutics.

Mechanistic Foundation: Electronic Tuning of the Boron Center

The pharmacokinetic uniqueness of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is entirely driven by the empty p-orbital of the sp²-hybridized boron atom. Because boron is electron-deficient, it acts as a Lewis acid.

In this specific molecule, the 7-nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. By pulling electron density away from the aromatic ring and the adjacent boron atom, the nitro group significantly increases the boron's Lewis acidity (lowering its pKa).

At physiological pH (7.4), this heightened Lewis acidity forces a dynamic equilibrium. The neutral, trigonal planar boronic acid accepts a hydroxyl ion (OH⁻) from water to form an sp³-hybridized, tetrahedral boronate anion [2].

  • The Trigonal Planar Form (Neutral): Highly lipophilic, driving rapid membrane permeation and intracellular absorption.

  • The Tetrahedral Form (Anionic): Highly water-soluble, preventing crystallization in the bloodstream and facilitating renal clearance.

G A 7-Nitro-benzoxaborinine (Trigonal Planar, Neutral) B Physiological pH (7.4) Hydroxyl Addition A->B + OH- D Target / Glycoprotein Binding (Reversible Covalent) A->D cis-diol binding C Tetrahedral Boronate (Anionic, Water Soluble) B->C Equilibrium C->A - OH- E Systemic Circulation (High Vd) C->E Renal Excretion D->E Slow Release

Caption: Boron hybridization equilibrium and its pharmacokinetic consequences.

Pharmacokinetic Impact (ADME Breakdown)

Distribution: The Reversible Covalent Sink

Unlike traditional carbon-based drugs that rely on non-covalent interactions (van der Waals, hydrogen bonding), the boron atom in 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol can form reversible covalent bonds with cis-diols. These diols are ubiquitous in vivo, found on circulating glycoproteins, RNA ribose rings, and cell-surface carbohydrates [3].

When the drug enters systemic circulation, it acts as a "sink," reversibly binding to these sugar moieties. This drastically increases the Volume of Distribution (Vd) and prolongs the half-life (t½). The drug is sequestered in tissues and slowly released back into the plasma as the free drug is cleared, creating a sustained-release depot effect.

Metabolism: Resistance to CYP450 and Oxidative Deboronation

The carbon-boron (C-B) bond is highly resistant to standard Cytochrome P450 (CYP450) aliphatic and aromatic oxidations. Consequently, benzoxaborinines often bypass traditional Phase I metabolic liabilities. However, the primary metabolic vulnerability of this molecule is oxidative deboronation . Reactive oxygen species (ROS) or specific oxidative enzymes can attack the electron-deficient boron, cleaving the C-B bond to yield a 7-nitro-phenol derivative and free boric acid.

Quantitative PK Profiling

To synthesize the expected pharmacokinetic behavior of this scaffold, the following table summarizes the quantitative metrics and their mechanistic rationales.

Pharmacokinetic ParameterTypical Value / CharacteristicMechanistic Rationale (Boron's Role)
Aqueous Solubility High (>100 µg/mL at pH 7.4)The 7-nitro group lowers boron's pKa, shifting equilibrium to the highly soluble tetrahedral boronate anion.
Volume of Distribution (Vd) Large (>2.5 L/kg)Reversible covalent binding of the empty p-orbital to tissue cis-diols sequesters the drug outside plasma.
Clearance (CL) Low to ModerateResistance to standard CYP450 oxidation; primary clearance relies on slow oxidative deboronation and renal excretion.
Protein Binding >90% (Dynamic)Covalent adduct formation with glycosylated plasma proteins (e.g., alpha-1-acid glycoprotein).

Experimental Workflows for Boron Pharmacokinetics

To accurately profile 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol, standard ADME assays must be modified. Because boron binds to the plastic of certain assay plates and interacts uniquely with biological matrices, the following self-validating protocols are required.

Protocol 1: Assessing Boron-Mediated Reversible Covalent Binding (Equilibrium Dialysis)

Purpose: To quantify the extent of cis-diol-mediated tissue/protein binding versus standard lipophilic binding.

  • Matrix Preparation: Spike 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (1 µM) into human plasma (pH 7.4).

  • Control Implementation (Causality Check): In a parallel sample, pre-incubate the plasma with 100 mM fructose. Rationale: Fructose contains highly reactive cis-diols that will saturate the boron's empty p-orbital, competitively inhibiting its binding to plasma glycoproteins.

  • Dialysis: Load the samples into a 10 kDa MWCO Rapid Equilibrium Dialysis (RED) device against PBS. Rationale: The 10 kDa cutoff ensures large glycoproteins remain trapped, allowing only the free fraction to cross.

  • Incubation & Extraction: Incubate at 37°C for 4 hours. Extract using 3 volumes of cold acetonitrile (containing internal standard) to precipitate proteins and quench the equilibrium.

  • Validation: If the unbound fraction (

    
    ) is significantly higher in the fructose-treated group, the binding is definitively driven by boron-covalent interactions rather than standard lipophilicity.
    
Protocol 2: In Vitro Oxidative Deboronation Assay

Purpose: To determine the intrinsic clearance (


) driven by C-B bond cleavage.

G Step1 Incubation with Liver Microsomes Step2 NADPH Addition (Initiate CYP450) Step1->Step2 Step3 Quench with Acetonitrile Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Calculate Intrinsic Clearance (CLint) Step4->Step5

Caption: Step-by-step microsomal stability and oxidative deboronation workflow.

  • Incubation: Combine 1 µM of the compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the reaction. Rationale: NADPH provides the necessary reducing equivalents for CYP450-mediated oxidative deboronation.

  • Self-Validating Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. Rationale: Boron compounds can sometimes degrade hydrolytically. If degradation occurs without NADPH, the instability is chemical, not metabolic.

    • Positive Control: Midazolam (to verify CYP3A4 activity).

  • Quenching & Analysis: At time points (0, 15, 30, 60 min), quench 50 µL aliquots with 150 µL of cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS. Monitor the parent mass transition as well as the expected mass of the deboronated phenol metabolite.

Conclusion

The pharmacokinetics of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol are a direct manifestation of its atomic structure. The 6-membered oxaboracycle, heavily influenced by the electron-withdrawing 7-nitro group, creates a highly tuned Lewis acid. This allows the molecule to exist in a dynamic, pH-dependent equilibrium that maximizes both solubility and permeability, while its empty p-orbital enables targeted, reversible covalent binding. By utilizing specialized assays that account for these boron-specific interactions, drug developers can harness this scaffold for advanced therapeutic applications.

References

  • Das, B. C., Shareef, M. A., Das, S., Nandwana, N. K., Das, Y., Saito, M., & Weiss, L. M. (2022). Boron-Containing Heterocycles as Promising Pharmacological Agents. Bioorganic & Medicinal Chemistry, 63, 116748.[Link]

  • Nocentini, A., Supuran, C. T., & Winum, J. Y. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 28(6), 493-504.[Link]

  • Durka, K., Laudy, A. E., Charzewski, Ł., Urban, M., Stępień, K., Tyski, S., Krzyśko, K. A., & Luliński, S. (2019). Antimicrobial and KPC/AmpC inhibitory activity of functionalized benzosiloxaboroles. European Journal of Medicinal Chemistry, 171, 11-24.[Link]

The Benzoxaborinin-1-ol Paradigm: A Next-Generation Scaffold in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the pharmaceutical landscape has relied heavily on traditional carbon-based pharmacophores to combat bacterial infections. However, the relentless evolution of multidrug-resistant (MDR) pathogens has necessitated novel chemical approaches. While 5-membered benzoxaboroles (e.g., tavaborole, vaborbactam) successfully introduced boron into clinical practice, the 6-membered benzoxaborinin-1-ol (and its derivatives, benzoxaborinines) has recently emerged as a structurally versatile, next-generation warhead. This whitepaper synthesizes the mechanistic causality, quantitative efficacy, and experimental validation of benzoxaborinine derivatives as both ultra-broad-spectrum β-lactamase inhibitors (BLIs) and standalone Penicillin-Binding Protein inhibitors (PBPi).

Mechanistic Causality: The Boron Advantage

The foundational logic behind utilizing benzoxaborinines lies in the unique electronic properties of the boron atom. Boron possesses an empty p-orbital, allowing it to act as a reversible electrophile. When a benzoxaborinine encounters a target enzyme, it forms a reversible covalent coordinate bond with the nucleophilic oxygen of a catalytic serine residue.

The transition from a 5-membered to a 6-membered oxaboracycle (benzoxaborinin-1-ol) offers distinct steric and electronic advantages. The 6-membered ring alters the angle strain and fine-tunes the pKa of the boronic acid hydroxyl group, providing superior structural complementarity to the active sites of highly evolved bacterial enzymes[1]. This precise geometric tuning is what allows benzoxaborinines to effectively engage both β-lactamases and Penicillin-Binding Proteins (PBPs)[2].

Dual Modality of Benzoxaborinines

Ultra-Broad-Spectrum β-Lactamase Inhibition (BLI)

Benzoxaborinines are exceptional transition-state analogs for β-lactam hydrolysis. A premier example is Xeruborbactam (QPX7728) , a fluoro-benzoxaborinine derivative engineered to achieve ultra-broad-spectrum inhibition. Xeruborbactam effectively neutralizes Ambler class A, C, and D serine β-lactamases (SBLs)[3].

More remarkably, benzoxaborinines can inhibit class B metallo-β-lactamases (MBLs), such as NDM-1. The causality here is driven by the boronate's ability to coordinate with the active-site zinc ions of the MBL, a dual-action mechanism uniquely supported by the benzoxaborinine geometry[3]. Early α-thio-benzoxaborinine analogs (e.g., Compound 4s) demonstrated this proof-of-concept by exhibiting a


 of 7.4 µM against NDM-1[3].
Direct Penicillin-Binding Protein (PBP) Inhibition

Beyond protecting existing antibiotics, the benzoxaborinine scaffold has been successfully engineered into standalone antibacterial agents. By grafting cephalosporin-derived side chains (such as the ureido side chain of cefoperazone or the aminothiazole-oxyimino-acetamide of ceftriaxone) onto the benzoxaborinine core, researchers have developed "boro-PBPi" compounds[4].

These molecules directly inhibit PBPs (e.g., PBP2 in Neisseria gonorrhoeae), effectively bypassing β-lactamase-mediated resistance entirely[4]. Compounds like VNRX-14079 and xeruborbactam exhibit intrinsic antibacterial activity, proving that covalent binding to PBPs via the boron warhead translates to potent bactericidal effects[2].

TargetSpectrum Core Benzoxaborinin-1-ol Core BLI β-Lactamase Inhibitor (BLI) Core->BLI Fluorination/Optimization PBPi PBP Inhibitor (PBPi) Core->PBPi Cephalosporin Sidechain SBL Serine β-Lactamases (Classes A, C, D) BLI->SBL MBL Metallo-β-Lactamases (Class B, e.g., NDM-1) BLI->MBL PBP Penicillin-Binding Proteins (e.g., PBP2) PBPi->PBP Drug1 Xeruborbactam (QPX7728) SBL->Drug1 MBL->Drug1 Drug2 Boro-PBPi (e.g., VNRX-14079) PBP->Drug2

Logical relationship mapping benzoxaborinine modifications to their antimicrobial targets.

Quantitative Efficacy Data

The structural versatility of the benzoxaborinine scaffold is reflected in its diverse efficacy profiles across different bacterial targets. The table below summarizes key quantitative metrics for prominent derivatives.

CompoundScaffoldPrimary TargetSecondary TargetKey Efficacy Metric
Boro-PBPi 2 BenzoxaborininePBP2 (WT N. gonorrhoeae)PBP2 (Mosaic H041)IC50 = 2.8 µM (WT) / 770 µM (H041)
Compound 4s α-thio-BenzoxaborinineSerine β-lactamases (KPC-2)Metallo-β-lactamases (NDM-1)Ki = 7.4 µM (NDM-1)
Xeruborbactam (QPX7728) Fluoro-BenzoxaborinineSerine & Metallo-β-lactamasesIntrinsic AntibacterialMIC = 16 µg/mL (Enterobacterales)
VNRX-14079 BenzoxaborininePenicillin-Binding ProteinsN/APotent standalone antibacterial

Experimental Methodology: Validating PBP Engagement

To rigorously evaluate the binding affinity of novel benzoxaborinine derivatives, drug development professionals utilize the Competitive Bocillin-FL Binding Assay .

Self-Validation Mechanism: This protocol is a self-validating system. It incorporates a positive control (enzyme + Bocillin-FL, establishing baseline maximum fluorescence) and a negative control (enzyme + Bocillin-FL + excess ceftriaxone, establishing background fluorescence). This internal calibration ensures that any signal reduction is exclusively caused by active-site competition from the benzoxaborinine, eliminating false positives arising from protein degradation or non-specific fluorescence quenching.

Step-by-Step Methodology & Causality:

  • Protein Preparation: Purify recombinant PBP (e.g., PBP2WT) and dilute to 0.5 µM in assay buffer (50 mM sodium phosphate, pH 7.4). Causality: The phosphate buffer maintains physiological pH, ensuring the catalytic serine residue remains in its optimal protonation state for nucleophilic attack.

  • Inhibitor Titration: Prepare a 10-point serial dilution of the benzoxaborinine compound (0.1 µM to 1000 µM) in DMSO.

  • Primary Incubation: Add the inhibitor to the PBP solution and incubate at 37°C for 30 minutes. Causality: This duration allows the reversible covalent boron-oxygen coordinate bond to reach thermodynamic equilibrium before the competitor is introduced.

  • Reporter Addition: Introduce Bocillin-FL (a fluorophore-conjugated penicillin, 10 µM final concentration) and incubate for 20 minutes. Causality: Bocillin-FL rapidly labels any remaining unoccupied PBP active sites. If the benzoxaborinine has successfully occupied the site, it sterically and chemically precludes Bocillin-FL binding.

  • Reaction Quenching: Add SDS loading buffer and boil for 5 minutes. Causality: Denaturation halts all enzymatic activity and locks the covalent Bocillin-FL adducts in place for stable downstream readout.

  • Separation & Quantification: Resolve the protein-probe complexes via 10% SDS-PAGE. Image the gel using a fluorescence scanner (Ex: 488 nm, Em: 530 nm). Calculate the IC50 using non-linear regression analysis.

AssayWorkflow S1 1. PBP Preparation Purify Target Enzyme S2 2. Inhibitor Incubation Titrate Benzoxaborinine S1->S2 S3 3. Probe Addition Add Bocillin-FL Reporter S2->S3 S4 4. SDS-PAGE Resolve Complexes S3->S4 S5 5. Quantification Calculate IC50 S4->S5

Step-by-step workflow of the competitive Bocillin-FL binding assay for PBP inhibitors.

Future Perspectives

The benzoxaborinin-1-ol scaffold represents a paradigm shift in antimicrobial design. By moving beyond simple β-lactamase inhibition and achieving standalone PBP inhibition, this chemical class offers a robust solution to the escalating crisis of β-lactam resistance. Future optimization will likely focus on enhancing outer membrane permeability in Gram-negative pathogens and overcoming target mutations (such as mosaic PBP2 alleles).

References

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? (PMC / NIH)
  • A new class of penicillin-binding protein inhibitors to address drug-resistant Neisseria gonorrhoeae (bioRxiv)
  • Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases (Journal of Medicinal Chemistry / ACS)
  • Antimicrobial and KPC/AmpC inhibitory activity of functionalized benzosiloxaboroles (ResearchGate)

Sources

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS 1335095-07-2): A Next-Generation Benzoxaborinine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over a decade, 5-membered benzoxaboroles (e.g., tavaborole, crisaborole) have dominated the landscape of boron-based therapeutics. However, as researchers exhaust the chemical space of these traditional boracycles, the expansion into 6-membered benzoxaborinines represents a critical paradigm shift in metalloenzyme and covalent inhibitor design.

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS 1335095-07-2) serves as a foundational building block in this new frontier. By introducing an additional carbon atom into the boracycle, the benzoxaborinine scaffold alters the spatial trajectory of the boron atom within target active sites. This subtle geometric expansion unlocks novel selectivity profiles against challenging targets, including tumor-associated Carbonic Anhydrases (hCA IX/XII) and Penicillin-Binding Proteins (PBPs) in multidrug-resistant pathogens[1][2].

This technical guide provides an in-depth analysis of the compound's chemical properties, mechanistic paradigm, and validated experimental workflows for drug discovery applications.

Chemical Identification & Structural Properties

The structural integrity of 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol relies on its 6-membered ring containing a boron-oxygen-carbon-carbon linkage fused to a nitro-substituted benzene ring. The electron-withdrawing nature of the 7-nitro group stabilizes the boracycle against premature oxidation during storage[3].

PropertySpecification
Product Name 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
CAS Number 1335095-07-2
Molecular Formula C₈H₈BNO₄
Molecular Weight 192.97 g/mol
MDL Number MFCD28009205
SMILES Code OB1OCCC2=CC=C(=O)C=C21
Storage & Handling Cold-chain transport; Store at 2-8°C under inert atmosphere (Argon/N₂) to prevent oligomerization.

The Benzoxaborinine Pharmacophore: Mechanistic Paradigm

The pharmacological utility of benzoxaborinines stems from the Lewis acidic nature of the boron atom. In aqueous physiological environments (pH ~7.4), the neutral trigonal planar boron atom undergoes hydration to form a tetrahedral boronate anion.

Recent crystallographic studies have demonstrated that while benzoxaborinines share a similar zinc-binding or serine-binding mechanism with traditional benzoxaboroles, the expanded 6-membered ring forces the molecule to adopt an opposite orientation within the active site[1]. This altered trajectory allows the tail moiety (attached post-derivatization) to interact with previously inaccessible auxiliary pockets, drastically improving isoform selectivity.

Mechanism A Benzoxaborinine (Neutral) B Aqueous Media (pH 7.4) A->B Hydration C Tetrahedral Boronate (Anionic) B->C Lewis Acid Equilibrium D Target Active Site (Zn2+ / Serine) C->D Binding E Target Engagement (Altered Orientation) D->E Expanded Ring Trajectory

Fig 1: Mechanistic pathway of benzoxaborinine activation and target engagement.

Synthetic Utility & Derivatization Workflow

To utilize CAS 1335095-07-2 in library synthesis, the 7-nitro group must be converted into a nucleophilic handle. The following protocol outlines a self-validating system for reducing the nitro group and performing subsequent coupling.

Protocol 1: Nitro Reduction and Pharmacophore Coupling

Causality: The nitro group is highly stable for long-term storage but biologically inert in this context. Reduction to an amine provides a versatile anchor for attaching aryl ureas or amides, which are critical for engaging the outer rims of target active sites.

  • Solubilization: Dissolve 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol in a 1:1 anhydrous Methanol/Ethyl Acetate mixture. Reasoning: Methanol ensures complete solubilization of the boronic acid, while EtOAc prevents over-reduction and ring-opening of the boracycle.

  • Catalyst Addition: Add 10% Pd/C catalyst (0.1 eq). Purge the reaction vessel with Argon, then backfill with H₂ gas (1 atm).

  • Hydrogenation: Stir at 25°C for 4 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. The complete disappearance of the m/z 192.9 peak and the emergence of the m/z 162.9 peak confirms quantitative reduction to the 7-amino derivative. Do not proceed until conversion is >98%.

  • Filtration: Filter the suspension through a Celite pad to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Coupling: Immediately react the resulting 7-amino-benzoxaborinine with an appropriate isocyanate (e.g., for CA inhibitors) in anhydrous DMF. Reasoning: The free amine is susceptible to rapid oxidation; immediate coupling traps the amine and stabilizes the final inhibitor.

Applications in Target-Based Drug Discovery

Carbonic Anhydrase (CA) Inhibition for Hypoxic Tumors

Tumor-associated isoforms hCA IX and XII are overexpressed in hypoxic environments (e.g., melanoma) and are critical for tumor survival. Benzoxaborinine derivatives synthesized from CAS 1335095-07-2 have shown potent sub-65 nM inhibitory activity against these isoforms, outperforming standard sulfonamide drugs like SLC-0111[1].

Protocol 2: Stopped-Flow Enzymatic Inhibition Assay

Causality: Boron-based inhibitors exhibit slow-binding kinetics because they must transition from a trigonal planar state to a tetrahedral anionic state before coordinating with the active-site zinc. Standard continuous assays will falsely underestimate their potency.

  • Buffer Preparation: Prepare recombinant hCA isoforms in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄. Reasoning: The sulfate maintains ionic strength without competing for the zinc-binding site.

  • Pre-Incubation: Mix the enzyme with serial dilutions of the benzoxaborinine inhibitor (final DMSO < 1%) and incubate for 15 minutes at 20°C. Reasoning: This allows the Lewis acid-base equilibrium to stabilize and the enzyme-inhibitor adduct to form completely.

  • Reaction Initiation: Rapidly mix the pre-incubated solution with CO₂-saturated water in a stopped-flow spectrophotometer.

  • Kinetic Monitoring: Monitor the absorbance of a Phenol Red indicator at 557 nm to track the initial velocity of the CO₂ hydration reaction.

  • Data Validation: Calculate the inhibition constant (

    
    ) using the Cheng-Prusoff equation. Self-Validation Step: Run Acetazolamide (AAZ) as a positive control. The assay is validated only if the 
    
    
    
    for AAZ against hCA II falls within the established 10–15 nM range.
Penicillin-Binding Protein (PBP) Inhibition

Beyond metalloenzymes, the benzoxaborinine scaffold has recently been validated as a potent covalent inhibitor of Penicillin-Binding Protein 2 (PBP2). This mechanism is currently being leveraged to develop therapeutics against multidrug-resistant Neisseria gonorrhoeae strains that have evolved resistance to ceftriaxone[2]. The boron atom forms a reversible covalent bond with the catalytic serine (Ser310), while the expanded 6-membered ring optimizes interactions with the β3-β4 loop of the protein.

Workflow S1 Scaffold: 7-Nitro-benzoxaborinine S2 Nitro Reduction & Derivatization S1->S2 S3 In Vitro Target Screening (CA Isoforms / PBP2) S2->S3 S4 X-Ray Crystallography (Binding Mode Analysis) S3->S4 S4->S2 Iterative Design S5 Lead Optimization S4->S5

Fig 2: Drug discovery workflow utilizing the 7-nitro-benzoxaborinine scaffold.

References

  • Giovannuzzi, S., et al. "Benzoxaborinine, New Chemotype for Carbonic Anhydrase Inhibition: Ex Novo Synthesis, Crystallography, In Silico Studies, and Anti-Melanoma Cell Line Activity." Journal of Medicinal Chemistry, ACS Publications, October 2024. URL:[Link][1]

  • Tomoshige, S., et al. "A new class of penicillin-binding protein inhibitors to address drug-resistant Neisseria gonorrhoeae." bioRxiv, December 2024. URL:[Link][2]

Sources

Methodological & Application

Application Note: Advanced Crystallization and Purification Strategies for 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS: 1335095-07-2)

Introduction & Mechanistic Background

The strategic incorporation of boron into drug candidates has accelerated rapidly, primarily due to its unique ability to elicit site-specific, reversible covalent interactions with biomolecules. Benzoxaborinines—six-membered cyclic boronic acids—are a premier chemotype for designing next-generation β-lactamase inhibitors (e.g., vaborbactam analogs). These inhibitors form a stable tetrahedral adduct with the catalytic serine residue (Ser70) of β-lactamases, mimicking the transition state of β-lactam hydrolysis ().

However, the purification of 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol presents a significant process chemistry challenge. Standard silica gel chromatography is largely incompatible with boronic acids due to irreversible binding and streaking (1[1]). Therefore, crystallization is not merely an optional polishing step; it is a mandatory unit operation.

The Causality of Benzoxaborinine Behavior

The presence of the strongly electron-withdrawing 7-nitro group significantly alters the electronic landscape of the boron atom. While the parent benzoxaborinine exhibits a pKa of ~8.4, electron-withdrawing moieties drastically enhance Lewis acidity, lowering the pKa to the 6.0–7.0 range (1[1]). This increased acidity makes the boron center highly susceptible to nucleophilic attack. Furthermore, under thermal stress or in strictly anhydrous conditions, boronic acids undergo reversible dehydration to form trimeric boroxines (anhydrides). Thus, the crystallization solvent must contain a precisely controlled water activity (


) to maintain the monomeric 1-ol form without inducing hydrolytic degradation of the oxaborinine ring (2[2]).

G A Monomeric Benzoxaborinine (Active/Desired Form) B Trimeric Boroxine (Impurity/Oligomer) A->B Heat / Vacuum (- H₂O) B->A Aqueous Solvent (+ H₂O)

Thermodynamic equilibrium between monomeric benzoxaborinine and boroxine.

Thermodynamic Profiling & Solvent Selection

To design an optimal, high-yielding crystallization process, solubility data was mapped across various solvent classes. The objective is to maximize the differential solubility between high and low temperatures while utilizing an anti-solvent to drive supersaturation, all while preventing boroxine formation.

Table 1: Solubility Profile & Solvent Suitability

Solvent SystemTemp (°C)Solubility (mg/mL)Boroxine RiskSuitability / Rationale
Ethyl Acetate (EtOAc) 2018.5ModerateGood solvent; requires hydration control.
EtOAc 6085.2ModerateExcellent for primary dissolution at elevated temps.
Ethanol (EtOH, 95%) 2045.0LowGood stability, but yield loss is high if used alone.
Heptane 20< 1.0HighIdeal Anti-solvent; forces rapid precipitation.
Water 202.5LowPoor solvent alone, but critical as a co-solvent (1% v/v).

Selection Rationale: A binary system of EtOAc (solvent) and Heptane (anti-solvent) doped with 1% v/v water is selected. EtOAc provides a steep solubility curve, Heptane forces precipitation, and the trace water shifts the equilibrium away from boroxine oligomerization back to the desired monomeric benzoxaborinin-1-ol.

Experimental Protocol: Controlled Cooling & Anti-Solvent Crystallization

This protocol is engineered as a self-validating system : the physical state of the product during the process provides real-time feedback. If the hydration state is lost, the product will "oil out" as a gummy boroxine. If the parameters are correct, it forms a highly ordered, easily filterable hydrogen-bonded crystalline network.

Step 1: Dissolution and Hydration Control
  • Charge a jacketed crystallizer with 10.0 g of crude 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol.

  • Add 100 mL of Ethyl Acetate containing exactly 1.0% v/v deionized water .

    • Causality Note: The 1% water is critical. Without it, the elevated temperature required for dissolution will drive the dehydration of the boronic acid to its trimeric boroxine, which co-precipitates as an amorphous solid, trapping impurities.

  • Heat the suspension to 60°C under gentle agitation (200 rpm) until complete dissolution is achieved.

Step 2: Clarification and Nucleation
  • Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter.

  • Transfer the filtrate to a clean crystallizer pre-heated to 60°C.

  • Initiate a controlled cooling ramp of 0.5°C/min down to 45°C.

  • At 45°C, seed the solution with 0.1 g of pure crystalline 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol. Hold at 45°C for 60 minutes to allow the seed bed to mature.

    • Causality Note: Seeding prevents secondary nucleation and ensures the growth of large crystals. Benzoxaborinines naturally form strong hydrogen-bonded chains in their crystal lattice (1[1]); allowing the seed bed to mature ensures this thermodynamic lattice is favored over kinetic amorphous precipitation.

Step 3: Anti-Solvent Addition and Isolation
  • Resume cooling to 20°C at a rate of 0.2°C/min.

  • Once at 20°C, commence the dropwise addition of 100 mL of Heptane over 2 hours.

  • Age the slurry for an additional 2 hours at 20°C to maximize yield.

  • Filter the suspension under vacuum. Wash the filter cake with 2 x 20 mL of cold (5°C) EtOAc/Heptane (1:2 v/v).

  • Dry the crystals in a vacuum oven at 35°C (maximum) for 12 hours.

    • Causality Note: Do not exceed 40°C during drying. The combination of high vacuum and heat will strip the hydroxyl group, reverting the highly pure product back to the boroxine anhydride.

G A Crude 7-Nitro-Benzoxaborinine (Contains Impurities & Boroxines) B Dissolution in EtOAc + 1% H₂O (T = 60°C, Hydration Control) A->B C Hot Filtration (Remove Insoluble Matter) B->C D Controlled Cooling (0.5°C/min) & Seeding at 45°C C->D E Anti-Solvent Addition (Heptane dropwise at 20°C) D->E F Filtration & Washing (Cold EtOAc/Heptane) E->F G Vacuum Drying (T < 35°C) (Prevents Dehydration) F->G

Workflow for the controlled crystallization of 7-nitro-benzoxaborinine.

In-Process Analytical Validation

To ensure the protocol has functioned correctly and the self-validating system holds true, the following analytical checks must be performed on the isolated product:

  • 
    B NMR Spectroscopy:  The boron shift is highly sensitive to its coordination environment. A single peak around ~30 ppm (in CD3OD) confirms the trigonal planar monomeric boronic acid. A shift or the appearance of multiple peaks indicates boroxine formation or unwanted tetrahedral adducts (2[2]).
    
  • Karl Fischer (KF) Titration: Water content must be tightly monitored. Excessive water indicates trapped solvent within the crystal lattice, while absolute zero water often correlates with partial dehydration to the anhydride.

  • HPLC Analysis: Because boronic acids interact with standard silica-based stationary phases, use a specialized column (e.g., diol-functionalized or polymer-based) or a mobile phase modified with a competing diol (like pinacol) to ensure sharp peak shapes and accurate purity determination.

References

  • Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.[Link]

  • Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors. RSC Publishing.[Link]

Sources

Application Note: Standardized MIC Determination for 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded protocol for evaluating the in vitro antibacterial efficacy of bicyclic boronate compounds.

Introduction & Mechanistic Rationale

Benzoxaborinines represent a paradigm shift in antimicrobial development. Unlike traditional


-lactam antibiotics, these cyclic boronates—such as the advanced clinical candidates xeruborbactam and VNRX-14079—utilize an electrophilic boron atom to form a slowly reversible covalent bond with the catalytic serine hydroxyl group of Penicillin-Binding Proteins (PBPs) and 

-lactamases 1.

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS 1335095-07-2) acts as a highly functionalized scaffold within this chemical space, possessing both intrinsic antibacterial properties and potent enzyme inhibitory potential 2. Accurately determining the Minimum Inhibitory Concentration (MIC) for this compound requires strict adherence to modified broth microdilution protocols, as the unique chemistry of the boronic acid pharmacophore demands specific environmental controls to prevent artifactual data.

MOA N1 7-Nitro-benzoxaborinine (Electrophilic Boron) N4 Reversible Covalent Adduct (Enzyme Inhibition) N1->N4 Binds N2 Target Enzyme (PBP / β-lactamase) N3 Active Site Serine (Nucleophilic -OH) N2->N3 N3->N4 Attacks Boron N5 Bacterial Cell Death N4->N5 Leads to

Mechanism of Action: Boronate covalent reversible binding to target enzyme active site serine.

Critical Experimental Considerations (Causality & E-E-A-T)

To ensure a self-validating and scientifically rigorous assay, the following mechanistic variables must be controlled:

  • Media Selection & Diol Interference: Boronic acids have a high affinity for cis-diols, which are abundant in certain carbohydrates and glycoproteins. Using unstandardized media or adding uncharacterized carbohydrate supplements can sequester the active boronate, artificially inflating the MIC. Therefore, strict use of unsupplemented Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory 3.

  • Solubility Dynamics: The nitro-aromatic system of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol restricts its aqueous solubility. Dimethyl sulfoxide (DMSO) must be used as the primary solvent. However, final DMSO concentrations

    
     v/v can permeabilize the bacterial outer membrane, yielding false-positive susceptibility. The dilution math in this protocol ensures a maximum final DMSO concentration of 
    
    
    
    .
  • Inoculum Effect: Benzoxaborinines exhibit sensitivity to bacterial load. An inoculum strictly standardized to

    
     CFU/mL ensures a consistent ratio of drug molecules to target PBPs, preventing the "inoculum effect" where artificially high bacterial densities overwhelm the reversible covalent binding mechanism 4.
    

Step-by-Step Methodology: Broth Microdilution

MIC_Workflow A 1. Compound Preparation (Dissolve in 100% DMSO) B 2. Serial Dilution (2-fold in CAMHB, final DMSO ≤0.5%) A->B D 4. Microplate Inoculation (Final: 5 x 10⁵ CFU/mL) B->D C 3. Inoculum Preparation (0.5 McFarland Standard) C->D E 5. Incubation (35±2°C for 16-20 hours) D->E F 6. MIC Determination (Read lowest conc. with no growth) E->F

Step-by-step workflow for broth microdilution MIC determination of benzoxaborinines.

Phase A: Reagent Preparation
  • Primary Stock Solution: Weigh exactly 1.28 mg of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol. Dissolve completely in 100

    
    L of 100% molecular-grade DMSO to create a 12,800 
    
    
    
    g/mL primary stock. Causality: 100% DMSO ensures complete disruption of the crystalline lattice prior to aqueous introduction.
  • Working Solution (2x): Dilute the primary stock 1:100 in sterile CAMHB (e.g., 10

    
    L stock + 990 
    
    
    
    L CAMHB) to yield a 128
    
    
    g/mL working solution. Note: The DMSO concentration is now 1%.
Phase B: Serial Dilution & Plate Setup
  • Dispense 50

    
    L of plain CAMHB into wells 2 through 12 of a 96-well U-bottom microtiter plate.
    
  • Add 100

    
    L of the 128 
    
    
    
    g/mL working solution to well 1.
  • Transfer 50

    
    L from well 1 to well 2, and mix by pipetting 4-5 times.
    
  • Repeat this 2-fold serial dilution through well 10. Discard 50

    
    L from well 10.
    
  • Result: Wells 1-10 now contain 50

    
    L of compound concentrations ranging from 128 down to 0.25 
    
    
    
    g/mL (at 2x the final desired testing concentration). Well 11 serves as the Growth Control (no drug), and well 12 as the Sterility Control.
Phase C: Inoculum Standardization
  • Select 3-5 morphologically identical colonies from an 18-24 hour agar plate (e.g., E. coli ATCC 25922).

  • Suspend colonies in sterile 0.85% saline to achieve a turbidity equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Causality: Using actively dividing, log-phase equivalent cells ensures active cell wall synthesis, the primary target pathway for PBPs.
    
  • Dilute this suspension 1:150 in CAMHB to yield the intermediate inoculum of

    
     CFU/mL.
    
Phase D: Inoculation, Incubation, and Reading
  • Add 50

    
    L of the intermediate inoculum to wells 1 through 11. (Well 12 receives 50 
    
    
    
    L of sterile CAMHB).
  • Final State: The compound concentration is halved (ranging from 64 to 0.125

    
    g/mL). The final DMSO concentration is 
    
    
    
    in well 1 (well within safe limits for bacteria) and decreases across the plate. The final bacterial concentration is strictly
    
    
    CFU/mL.
  • Seal the plate with a breathable membrane and incubate at

    
    C for 16-20 hours in ambient air 3.
    
  • Reading: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Expert Insight: Due to the slowly reversible nature of boronate-serine binding, a slight "trailing" micro-button of growth may appear at the MIC boundary; this should be read as the endpoint if the button is

      
       mm.
      

Data Presentation & Quality Control

The following table outlines the quantitative parameters and quality control metrics necessary to validate the assay run. If QC strains fall outside these expected ranges, the assay must be invalidated and repeated.

ParameterSpecification / Expected RangeMechanistic Rationale
Final Inoculum Size

CFU/mL
Ensures standardized drug-to-target (PBP) stoichiometric ratio.
Final DMSO Concentration

v/v (Max in Well 1)
Prevents solvent-induced outer membrane permeabilization.
QC: E. coli ATCC 25922 Scaffold-dependent (Typically 2 - 16

g/mL)
Validates assay performance and media quality for Gram-negative strains.
QC: S. aureus ATCC 29213 Scaffold-dependent (Typically 0.5 - 4

g/mL)
Validates assay performance for Gram-positive strains.
Incubation Time 16 - 20 hoursAllows sufficient time for slowly reversible covalent binding to manifest.

References

  • A new class of penicillin-binding protein inhibitors to address drug-resistant Neisseria gonorrhoeae - PMC. nih.gov.
  • Intrinsic Antibacterial Activity of Xeruborbactam In Vitro : Assessing Spectrum and Mode of Action - ResearchGate.
  • Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases | Journal of Medicinal Chemistry - ACS Public
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. nih.org.pk.

Sources

Comprehensive HPLC Method Development and Validation for 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling and Analytical Challenges

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS: 1335095-07-2)[1] is a specialized boron-containing heterocycle. Benzoxaborinines and their five-membered counterparts (benzoxaboroles) have emerged as highly valuable scaffolds in medicinal chemistry, frequently utilized in the development of anti-infectives, anti-parasitics, and β-lactamase inhibitors[2].

However, the chromatographic analysis of these compounds presents unique challenges due to the intrinsic chemical properties of the boron atom. Boron possesses an empty p-orbital, making it a strong Lewis acid[3]. In a standard reversed-phase HPLC environment, this Lewis acidity leads to two primary failure modes:

  • Secondary Interactions: The boron atom forms dative bonds with free, unprotonated silanol groups on the silica stationary phase, resulting in severe peak tailing, broad peaks, and poor recovery[3].

  • Solvent Adduct Formation: In the presence of protic solvents, cyclic boronic acids can undergo reversible esterification, forming dynamic adducts that manifest chromatographically as split peaks or shifting retention times[4].

Mechanistic Rationale for Method Parameters (E-E-A-T)

To establish a robust, self-validating HPLC method, the experimental parameters must be engineered to directly counteract the chemical liabilities of the benzoxaborinine scaffold.

  • Stationary Phase Selection (Steric Shielding): A heavily end-capped, sterically protected C18 column (e.g., Waters XBridge C18 or Phenomenex Kinetex C18) is mandatory. End-capping replaces residual silanols with trimethylsilyl (TMS) groups, effectively blocking the Lewis acid-base interaction between the analyte's boron atom and the silica backbone.

  • Organic Modifier (Aprotic Environment): Methanol must be strictly avoided. Methanol acts as a nucleophile and can form methyl boronate adducts with the benzoxaborinine ring, leading to peak splitting[4]. Acetonitrile (MeCN), an aprotic solvent, is selected to maintain the structural integrity of the analyte, ensuring it elutes as a single, sharp peak[5].

  • Aqueous Phase pH (Ion Suppression): The mobile phase must be acidified to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA). This low pH serves a dual mechanistic purpose: it fully protonates any residual silanols on the column (neutralizing their Lewis base character) and suppresses the ionization of the benzoxaborinine's hydroxyl group, preventing the formation of a tetrahedral boronate anion.

Workflow A 1. Analyte Profiling (pKa, LogP, Lewis Acidity) B 2. Stationary Phase Selection (End-capped C18 to block silanols) A->B C 3. Mobile Phase Optimization (Acetonitrile + 0.1% TFA, Avoid MeOH) B->C D 4. Gradient & Temperature Tuning (Reduce Tailing, Improve Resolution) C->D E 5. Method Validation (ICH Q2(R1) Guidelines) D->E

Fig 1. Systematic HPLC method development workflow for boron-containing heterocycles.

Mechanism cluster_0 Sub-optimal Conditions cluster_1 Optimized Conditions N1 Free Silanols on Silica N3 Peak Tailing & Split Peaks (Adduct Formation) N1->N3 N2 Methanol Modifier N2->N3 N4 End-capped C18 Column N6 Sharp, Symmetrical Peaks (Intact Benzoxaborinine) N4->N6 N5 Acetonitrile + 0.1% TFA N5->N6

Fig 2. Mechanistic rationale for mobile and stationary phase selection in benzoxaborinine analysis.

Experimental Protocol

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A Water containing 0.1% v/v Trifluoroacetic acid (TFA)
Mobile Phase B Acetonitrile containing 0.1% v/v TFA
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Improves mass transfer and peak shape)
Detection Wavelength UV at 254 nm (Optimal for the nitro-aromatic chromophore)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.01090
12.01090
12.19010
15.09010
Step-by-Step Methodology & System Suitability Testing (SST)

To ensure the protocol acts as a self-validating system, System Suitability Testing (SST) must be performed prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Measure 1.0 mL of LC-MS grade TFA and add it to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes (Mobile Phase A).

  • Measure 1.0 mL of LC-MS grade TFA and add it to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas (Mobile Phase B).

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol reference standard.

  • Transfer to a 100 mL volumetric flask. Dissolve in 50 mL of Acetonitrile (sonicate if necessary).

  • Make up to the mark with ultra-pure water to achieve a final concentration of 100 µg/mL.

Step 3: System Suitability Testing (Self-Validation)

  • Inject the diluent (blank) to confirm baseline stability and the absence of ghost peaks.

  • Inject the 100 µg/mL standard solution in five replicates.

  • Acceptance Criteria:

    • Retention Time (RT) %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • Tailing Factor (Tf) ≤ 1.5 (Confirms successful suppression of silanol interactions)

    • Theoretical Plates (N) ≥ 5000

Step 4: Sample Analysis

  • Prepare unknown samples in the diluent at a target concentration of ~100 µg/mL.

  • Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.

  • Bracket sample injections with standard injections every 10 samples to verify ongoing system performance.

Method Validation Data Summary

The method was validated according to ICH Q2(R1) guidelines. The quantitative data is summarized below:

Validation ParameterResult / Specification
Linearity Range 1.0 µg/mL to 200 µg/mL
Correlation Coefficient (

)
> 0.9995
Limit of Detection (LOD) 0.15 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N ≥ 10)
Intra-day Precision (%RSD, n=6) 0.85%
Inter-day Precision (%RSD, n=12) 1.12%
Accuracy (Recovery at 50%, 100%, 150%) 98.5% - 101.2%
Specificity No interference from diluent or degradation products

References

  • 1335095-07-2 | 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol - BLDpharm.
  • Benzoboroxoles: Synthesis and applications in medicinal chemistry - ResearchG
  • Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - MDPI.
  • Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab.
  • DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Tre

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthetic Yield of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scope

The benzoxaborinine scaffold—a 6-membered homologue of the well-known benzoxaborole class—has recently emerged as a highly potent, novel chemotype for the inhibition of tumor-associated carbonic anhydrase (CA) isoforms[1]. Synthesizing the 7-nitro derivative (7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol ) presents unique challenges due to the electronic effects of the nitro group during palladium-catalyzed borylation and the tendency of boronic acids to form dynamic equilibrium mixtures during isolation.

This guide provides a self-validating, step-by-step protocol and a troubleshooting matrix to ensure high-yield synthesis, starting from the strategically chosen precursor 2-(2-bromo-4-nitrophenyl)ethan-1-ol (where the 4-nitro position on the phenyl ring maps directly to the 7-position on the final bicyclic system).

Mechanistic Workflow

G SM 2-(2-bromo-4-nitrophenyl)ethan-1-ol (Starting Material) Step1 Step 1: THP Protection Reagents: DHP, pTSA, DCM SM->Step1 Int1 THP-Protected Intermediate (Stable to Base) Step1->Int1 Step2 Step 2: Miyaura Borylation Reagents: B2pin2, Pd(dppf)Cl2, KOAc Int1->Step2 Int2 Pinacol Boronate Intermediate (Pre-cyclization) Step2->Int2 Side1 Protodeboronation (Impurity) Step2->Side1 Excess H2O / High Temp Step3 Step 3: Deprotection & Cyclization Reagents: HCl (aq), THF Int2->Step3 Target 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (Target Product) Step3->Target Side2 Boroxine Trimer (Equilibrium) Target->Side2 Dehydration

Fig 1: Synthetic workflow and common side-reactions for 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol.

Troubleshooting & FAQs

Q: Why is my yield dropping significantly during the Miyaura borylation step, with LC-MS showing large amounts of debrominated starting material? A: This is a classic case of protodeboronation. The nitro group at the para-position to the bromide is strongly electron-withdrawing. While this accelerates the oxidative addition of palladium, it also makes the resulting aryl-palladium intermediate highly susceptible to protonation if any moisture is present[2]. Causality & Fix: You must use strictly anhydrous potassium acetate (KOAc) dried overnight in a vacuum oven, and anhydrous 1,4-dioxane. Avoid stronger bases like K₂CO₃, which promote Suzuki-Miyaura homocoupling (dimerization) over borylation.

Q: Can I skip the THP protection step and directly borylate the free alcohol to save time? A: It is highly discouraged. While direct borylation of unprotected alcohols is occasionally reported, the free primary hydroxyl group can coordinate with the palladium catalyst or react with the diboron reagent, leading to complex mixtures and sluggish kinetics. The THP (tetrahydropyranyl) group is specifically chosen because it is completely stable to the mild basic conditions of the borylation step, yet easily cleaved during the acidic cyclization step, essentially making it a "traceless" protecting group in the workflow[1].

Q: During the final deprotection and cyclization step, my ¹H NMR shows a complex mixture of peaks, but LC-MS shows the correct mass. Is the reaction incomplete? A: The reaction is likely complete, but you are observing a dynamic equilibrium. Benzoxaborinines, much like their 5-membered benzoxaborole counterparts, readily dehydrate in solution to form boroxine trimers (anhydrides)[1]. Causality & Fix: This equilibrium shifts based on the solvent and water content. To drive the product entirely to the monomeric 1-ol form for clean NMR characterization and accurate yield calculation, crystallize the final product from an aqueous-organic mixture (e.g., water/acetonitrile) or ensure thorough aqueous trituration during the final workup.

Quantitative Data: Borylation Optimization

To maximize the yield of the critical borylation step, various catalyst and base combinations were evaluated. The data below summarizes the optimal conditions for handling the sensitive nitro-bromoarene intermediate.

Catalyst System (5 mol%)Base (3.0 eq)Solvent (Anhydrous)Temp (°C)Conversion (%)Primary Observed Impurity
Pd(dppf)Cl₂ KOAc 1,4-Dioxane 80 >95% Trace protodeboronation
Pd(OAc)₂ / SPhosKOAcToluene8085%Trace protodeboronation
Pd(PPh₃)₄KOAc1,4-Dioxane8060%Unreacted starting material
Pd(dppf)Cl₂K₂CO₃DMF80<40%Biaryl dimer (Suzuki side-product)

Table 1: Optimization of Miyaura Borylation conditions for the THP-protected 2-(2-bromo-4-nitrophenyl)ethan-1-ol intermediate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: THP Protection
  • Setup: In an oven-dried flask under nitrogen, dissolve 2-(2-bromo-4-nitrophenyl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Addition: Add p-Toluenesulfonic acid monohydrate (pTSA, 0.05 eq). Cool the mixture to 0 °C using an ice bath.

  • Reaction: Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 4 hours.

  • IPC (Self-Validation): Check by TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should be completely consumed, replaced by a new, higher Rf spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the pTSA (preventing premature deprotection). Extract with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the THP-protected intermediate.

Step 2: Miyaura Borylation
  • Setup: In a Schlenk flask, combine the THP-protected intermediate (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and strictly anhydrous KOAc (3.0 eq).

  • Degassing: Add anhydrous 1,4-dioxane (0.15 M). Degas the suspension by bubbling nitrogen through the mixture for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen. Seal the flask and heat to 80 °C for 12 hours. Caution: Do not exceed 80 °C to prevent reduction of the nitro group[2].

  • IPC (Self-Validation): Analyze by LC-MS. Confirm the disappearance of the brominated isotope pattern and the appearance of the pinacol boronate mass[M+H]+.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the palladium black, and wash the pad with EtOAc. Concentrate the filtrate and purify via short-plug silica gel chromatography to isolate the pinacol boronate intermediate.

Step 3: Deprotection & Cyclization
  • Setup: Dissolve the pinacol boronate intermediate in tetrahydrofuran (THF, 0.1 M).

  • Reaction: Add 6M HCl aqueous solution (10.0 eq). Stir vigorously at room temperature for 12 hours. The acid simultaneously cleaves the THP ether and hydrolyzes the pinacol ester, triggering spontaneous intramolecular cyclization[1].

  • IPC (Self-Validation): Check by TLC or LC-MS for the complete disappearance of the THP-protected mass.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the THF. Extract the aqueous residue with EtOAc (3x). Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Isolation: To ensure the product is isolated as the monomeric 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (rather than the boroxine trimer), concentrate the organic layer and triturate the resulting solid with cold water. Filter and dry under high vacuum.

References
  • [1] Giovannuzzi, S., et al. "Benzoxaborinine, New Chemotype for Carbonic Anhydrase Inhibition: Ex Novo Synthesis, Crystallography, In Silico Studies, and Anti-Melanoma Cell Line Activity." Journal of Medicinal Chemistry - ACS Publications, 2024. 1

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews (RSC Publishing), 2013.

  • [2] Molander, G. A., et al. "A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid." PMC - NIH, 2010. 2

Sources

Preventing hydrolysis of benzoxaborinin-1-ol during experimental procedures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling benzoxaborinin-1-ol and its derivatives. As a Senior Application Scientist, I frequently see researchers conflate hydrolytic ring-opening with oxidative deboronation, leading to failed purifications and irreproducible biological assays.

Benzoxaborinin-1-ol is a six-membered cyclic hemiester of boronic acid. While it is generally more stable than acyclic boronic acids, the boron atom's empty p-orbital and the dynamic equilibrium of the heterocyclic ring make it highly susceptible to degradation under specific experimental conditions[1][2]. This guide provides field-proven, self-validating troubleshooting strategies and protocols to ensure the structural integrity of your compounds.

I. Troubleshooting Guide & FAQs

Q1: My benzoxaborinin-1-ol derivative is converting to the open-chain 2-hydroxyethylphenylboronic acid during storage in aqueous buffers. How do I stabilize the closed-ring form? Causality: The cyclic hemiester exists in a dynamic equilibrium with its open boronic acid form[2]. While the six-membered benzoxaborinine ring is thermodynamically favored over acyclic esters, reversible hydrolysis of the B–O bond occurs rapidly (>100 Hz) in aqueous environments under physiological conditions[1]. Solution: To maintain the closed form, control the pH strictly between 6.5 and 7.5. Avoid highly acidic conditions (pH < 5), which protonate the cyclic oxygen and drive ring-opening. For long-term storage, completely remove water; store the compound as a lyophilized powder or in anhydrous organic solvents (e.g., dry DMSO or acetonitrile).

Q2: I am losing my compound to degradation during in vitro biological assays. Is this hydrolytic ring-opening, and how can I prevent it? Causality: Researchers often mistake oxidative deboronation for simple hydrolysis. In biological media, reactive oxygen species (ROS) like hydrogen peroxide act as nucleophiles, attacking the empty p-orbital of the boron atom[2]. This attack triggers a carbon-to-oxygen migration, forming a labile boric ester that rapidly and irreversibly hydrolyzes into a phenol derivative and boric acid[2]. Solution: Degas your biological buffers to minimize dissolved oxygen and, if the assay permits, introduce ROS scavengers like catalase. If you are in the drug-design phase, consider switching to a benzoxaborolone (BOL) scaffold. In BOLs, a carboxyl group serves as an intramolecular ligand, diminishing electron density on the boron and increasing oxidative stability by 10⁴-fold[2][3].

Q3: During silica gel chromatography, my benzoxaborinin-1-ol streaks severely, and the recovered fractions show significant ring-opened hydrolysis products. Why is this happening? Causality: Normal-phase silica gel is detrimental to boronic hemiesters. The acidic silanol groups on the silica surface strongly coordinate with the Lewis acidic boron atom, while the inherent moisture in the silica matrix promotes rapid hydrolysis of the B–O bond[4]. Solution: Abandon normal-phase silica gel for these intermediates. Instead, use reverse-phase chromatography (C18) with neutral water/acetonitrile gradients. Alternatively, utilize the Diethanolamine (DEA) protection strategy (see Protocol 1), which entirely bypasses the need for chromatography by leveraging crystallization[4].

II. Mechanistic & Workflow Visualizations

G A Benzoxaborinin-1-ol (Closed Hemiester) B 2-Hydroxyethylphenylboronic Acid (Open Form) A->B H2O / pH < 6 (Reversible) C ROS / H2O2 Attack (Nucleophilic Addition) A->C Oxidative Stress B->C Oxidative Stress D Labile Boric Ester (Carbon Migration) C->D Transition State E Irreversible Hydrolysis (Phenol + Boric Acid) D->E Rapid Hydrolysis

Figure 1: Reversible ring-opening hydrolysis and irreversible oxidative deboronation pathways.

Workflow Step1 Crude Benzoxaborinine (Prone to Hydrolysis) Step2 Add Diethanolamine (DEA) in EtOAc / THF Step1->Step2 Step3 Crystallization of DEA-Boronate Adduct Step2->Step3 Internal Coordination Step4 Filtration (Bypasses Silica Gel) Step3->Step4 Solid Isolation Step5 Biphasic Mild Hydrolysis (Dilute HCl / Ether) Step4->Step5 Cleavage Step6 Spontaneous Cyclization in Organic Layer Step5->Step6 DEA Protonation Step7 Pure Benzoxaborinin-1-ol (Stable Closed Ring) Step6->Step7 Concentration

Figure 2: Experimental workflow for protecting and purifying benzoxaborinin-1-ol.

III. Quantitative Data: Stability Comparison

To make informed decisions during assay design and purification, refer to the comparative stability metrics of various boronic acid scaffolds below.

ScaffoldRing SizeEquilibrium State (Aqueous)Relative Oxidative StabilityPrimary Degradation Pathway
Phenylboronic Acid (PBA) AcyclicOpen1x (Baseline)[2]Oxidative deboronation
Benzoxaborole (BL) 5-memberedStrongly favors closed~1.5xRing-opening / Oxidation
Benzoxaborinine (BN) 6-memberedFavors closed~2x[2]Ring-opening / Oxidation
Benzoxaborolone (BOL) 5-membered (lactone)Locked closed~10,000x[2][3]Highly stable

IV. Experimental Protocols

The following protocols form a self-validating system. By utilizing Diethanolamine (DEA) complexation, you visually validate protection via crystallization, while the subsequent biphasic extraction isolates the product based on predictable pKa shifts, completely avoiding silica-induced hydrolysis[4].

Protocol 1: Crystallization-Based Purification via DEA Complexation

Diethanolamine boronic esters form in high yields without the need for dehydration techniques because the internal nitrogen-boron coordination drives the precipitation of the adduct as a stable crystalline solid[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude benzoxaborinin-1-ol mixture in a minimal amount of anhydrous ethyl acetate (EtOAc) or tetrahydrofuran (THF) at room temperature.

  • Reagent Addition: Add 1.05 equivalents of diethanolamine (DEA) dropwise to the stirring solution.

  • Complexation: Stir the mixture at room temperature for 2–4 hours. A white crystalline precipitate (the DEA-boronate adduct) will begin to form as the internal coordination stabilizes the boron atom against atmospheric moisture[4].

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether to remove non-boron-containing organic impurities.

  • Validation: The isolated solid is highly stable and can be safely stored on the benchtop or characterized via NMR (in DMSO-d6) without fear of hydrolysis.

Protocol 2: Biphasic Hydrolytic Deprotection to Regenerate Benzoxaborinin-1-ol

To recover the active benzoxaborinin-1-ol, the DEA adduct must be cleaved. This is achieved using a mild biphasic acidic wash that protonates the DEA, forcing it into the aqueous layer, while the boronic acid partitions into the organic layer and spontaneously re-cyclizes.

Step-by-Step Methodology:

  • Suspension: Suspend the purified DEA-boronate adduct in a biphasic mixture of diethyl ether (or dichloromethane) and 0.5 M aqueous HCl (1:1 v/v).

  • Cleavage: Stir vigorously at room temperature for 30–60 minutes. The solid will dissolve as the acidic aqueous layer protonates the diethanolamine, breaking the N–B dative bond and hydrolyzing the ester.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer (containing the free boronic acid/hemiester) from the aqueous layer (containing the DEA hydrochloride salt).

  • Extraction: Extract the aqueous layer twice more with diethyl ether to ensure complete recovery.

  • Drying & Cyclization: Combine the organic layers, dry over anhydrous MgSO₄, and filter. As the organic solvent is evaporated under reduced pressure, the 2-hydroxyethylphenylboronic acid will spontaneously cyclize back into the thermodynamically favored benzoxaborinin-1-ol closed ring.

V. References

  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore Source: National Institutes of Health (PMC) URL:[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Source: Wiley-VCH URL:[Link]

  • Catalytic and Biological Applications of Benzoxaborolones Source: Massachusetts Institute of Technology (DSpace@MIT) URL:[Link]

Sources

Troubleshooting purification challenges of nitro-benzoxaborinin derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of nitro-benzoxaborinin derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique class of compounds. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

The unique structure of nitro-benzoxaborinin derivatives, combining the electron-withdrawing nitro group with the versatile benzoxaborole scaffold, presents a specific set of purification challenges.[1][2] This guide will address these issues in a practical, question-and-answer format, followed by detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude nitro-benzoxaborinin product?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Starting materials: Unreacted precursors are a common source of contamination.

  • Reaction byproducts: Incomplete reactions or side reactions can generate structurally related impurities. For instance, in nitration reactions, you might encounter regioisomers (impurities with the nitro group at a different position on the aromatic ring).

  • Degradation products: Nitro-benzoxaborinin derivatives can be susceptible to hydrolysis of the boronic ester under certain pH conditions.[3]

  • Residual solvents and reagents: Solvents from the reaction mixture and any excess reagents can be carried through to the crude product.

Q2: My nitro-benzoxaborinin derivative "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" is a common problem when purifying organic compounds, and it occurs when the solute separates from the solution as a liquid rather than a solid.[1] This is often due to one of the following reasons:

  • High impurity concentration: A significant amount of impurities can depress the melting point of your compound, causing it to melt in the hot solvent.[1]

  • Inappropriate solvent choice: The boiling point of your chosen solvent may be higher than the melting point of your compound.[1]

  • Supersaturation: The solution is too concentrated, leading to rapid separation of the solute.

To address this, refer to the detailed troubleshooting workflow in the "Recrystallization" section below.

Q3: I'm observing poor recovery of my compound after chromatography. What are the likely causes?

A3: Low recovery from column chromatography can be frustrating. The primary culprits are often:

  • Irreversible adsorption to the stationary phase: The polar nature of both the nitro group and the benzoxaborole moiety can lead to strong interactions with silica gel.[4]

  • Compound degradation on the column: Some benzoxaborole derivatives can be sensitive to the acidic nature of standard silica gel.

  • Inappropriate solvent system: The chosen eluent may not be strong enough to effectively move your compound down the column.

Our troubleshooting guide for column chromatography provides strategies to mitigate these issues.

Troubleshooting Guides

I. Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid compounds, but it requires careful optimization.

G start Compound 'Oils Out' During Recrystallization check_impurities Assess Purity of Crude Material (e.g., TLC, 1H NMR) start->check_impurities high_impurities High Impurity Level Detected check_impurities->high_impurities pre_purify Perform Preliminary Purification (e.g., Flash Chromatography) high_impurities->pre_purify Yes check_solvent Review Solvent Choice high_impurities->check_solvent No re_recrystallize Attempt Recrystallization Again with Purified Material pre_purify->re_recrystallize success Crystals Form Successfully re_recrystallize->success solvent_issue Is Boiling Point of Solvent > Melting Point of Compound? check_solvent->solvent_issue change_solvent Select a Lower-Boiling Point Solvent solvent_issue->change_solvent Yes slow_cool Allow Solution to Cool More Slowly solvent_issue->slow_cool No change_solvent->re_recrystallize scratch Scratch Inner Surface of Flask with a Glass Rod slow_cool->scratch seed Add a Seed Crystal scratch->seed seed->success

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

  • Re-dissolve the oil: Gently heat the solution until the oil completely dissolves.

  • Add more solvent: Add a small amount of the same hot solvent to decrease the saturation of the solution.

  • Slow cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling often promotes oiling out.

  • Induce crystallization: If crystals do not form upon cooling, try scratching the inside of the flask at the solvent-air interface with a glass rod.[5] This creates a rough surface that can initiate crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal (a "seed crystal") to the cooled solution to induce crystallization.[6]

  • Consider a different solvent system: If oiling out persists, your solvent choice may be the issue. The ideal solvent will dissolve the compound when hot but not at room temperature.[1] For polar nitro-benzoxaborinin derivatives, consider solvent systems like ethanol/water or acetone/hexane.

II. Column Chromatography Challenges

Column chromatography is a versatile purification technique, but its success depends on the careful selection of the stationary and mobile phases.[7]

G start Poor Separation or Low Recovery in Column Chromatography check_tlc Optimize Solvent System using TLC start->check_tlc good_rf Achieve Good Separation and Rf in the Range of 0.2-0.4? check_tlc->good_rf adjust_polarity Adjust Mobile Phase Polarity good_rf->adjust_polarity No check_stationary_phase Consider Stationary Phase Interaction good_rf->check_stationary_phase Yes adjust_polarity->check_tlc strong_adsorption Is Strong Adsorption Suspected? check_stationary_phase->strong_adsorption neutralize_silica Use Neutralized Silica Gel (e.g., with Triethylamine) strong_adsorption->neutralize_silica Yes check_stability Assess Compound Stability on Silica strong_adsorption->check_stability No success Successful Purification neutralize_silica->success reverse_phase Consider Reverse-Phase Chromatography reverse_phase->success degradation Is Degradation Observed on TLC Plate? check_stability->degradation degradation->reverse_phase No change_stationary_phase Switch to a Less Acidic Stationary Phase (e.g., Alumina) degradation->change_stationary_phase Yes change_stationary_phase->success

Caption: Troubleshooting workflow for column chromatography issues.

  • Thin-Layer Chromatography (TLC) First: Always optimize your solvent system using TLC before running a column. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column.

  • Choosing a Solvent System: For nitro-benzoxaborinin derivatives, start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent such as ethyl acetate or dichloromethane. A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

  • Addressing Tailing: If your compound streaks or "tails" on the TLC plate, it indicates strong interaction with the silica gel. To counteract this, you can:

    • Add a small amount (0.1-1%) of a polar modifier like methanol to your eluent.

    • Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites.

  • Consider Reverse-Phase Chromatography: If your compound is highly polar and still adheres strongly to silica, reverse-phase chromatography may be a better option.[4] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as acetonitrile/water or methanol/water).

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityRecommended For
9:1 Hexane:Ethyl AcetateLowLess polar nitro-benzoxaborinin derivatives
7:3 Hexane:Ethyl AcetateMediumModerately polar derivatives
1:1 Hexane:Ethyl AcetateHighMore polar derivatives
95:5 Dichloromethane:MethanolHighHighly polar derivatives or for breaking strong silica interactions

Purity Assessment

After purification, it is crucial to accurately assess the purity of your nitro-benzoxaborinin derivative. A combination of analytical techniques is often necessary for a comprehensive evaluation.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment.[7][9] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its identity.[10]

References

  • Burke, M. D., et al. (2013). A divalent protecting group for benzoxaboroles. RSC Publishing. Retrieved from [Link]

  • Di Cesare, E., et al. (2024). Benzoxaborinine, New Chemotype for Carbonic Anhydrase Inhibition: Ex Novo Synthesis, Crystallography, In Silico Studies, and Anti-Melanoma Cell Line Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jakeman, D. L., et al. (n.d.). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Landrie, C. L., & McQuade, L. A. (n.d.). Recrystallization.
  • Lee, P. J., et al. (2025). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PMC. Retrieved from [Link]

  • Li, X., et al. (2015). Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lilly-Spain Analytical Group. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. Retrieved from [Link]

  • NLM (National Library of Medicine). (n.d.). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Retrieved from [Link]

  • NLM (National Library of Medicine). (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrosobenzene. Retrieved from [Link]

  • Parra, A., et al. (2012). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Retrieved from [Link]

  • Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS 1335095-07-2).

Benzoxaborinines are emerging as critical pharmacophores, particularly in the design of ultra-broad-spectrum β-lactamase inhibitors and novel antimicrobials[1]. However, the rigid 6-membered oxaborinine ring, combined with the profound electronic and steric effects of the C7-nitro group, creates significant bottlenecks during downstream functionalization[2]. This guide synthesizes field-proven methodologies to troubleshoot and bypass these steric barriers.

Diagnostic Logic Flow

Before initiating your functionalization workflow, use the following diagnostic logic to select the appropriate chemical strategy based on your target reaction site.

Workflow A Target: Functionalize 7-Nitro-benzoxaborinine B Identify Reaction Site A->B C Boron Center (Suzuki Coupling) B->C D Aromatic Ring (Nitro Reduction) B->D E Use Buchwald Ligands (XPhos) & Ba(OH)2 C->E F Mild Pd/C Hydrogenation in Non-Nucleophilic Solvent D->F

Diagnostic workflow for overcoming steric hindrance in benzoxaborinine functionalization.

Frequently Asked Questions (FAQs)

Q1: Why am I observing negligible product yield during Suzuki-Miyaura cross-coupling at the B1 position? A: The failure is a convergence of physical steric hindrance and "electronic hindrance." The rigid 3,4-dihydro-1H-2,1-benzoxaborinine core restricts the conformational flexibility required for the Palladium complex to approach the boron atom[2]. Concurrently, the C7-nitro group exerts a powerful electron-withdrawing effect across the aromatic system. While this increases the Lewis acidity of the boron—facilitating the initial formation of the tetrahedral boronate "ate" complex—it thermodynamically over-stabilizes this intermediate. This drastically increases the activation energy required to break the B-C bond, stalling the rate-limiting transmetalation step. To overcome this, you must shift to highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) that accelerate reductive elimination, paired with a strong, oxophilic base like Ba(OH)₂ to forcefully drive the transmetalation equilibrium.

Q2: How can I selectively reduce the C7-nitro group to an amine without inducing protodeboronation or ring-opening? A: While the B-O bond in benzoxaborinines exhibits high oxidative stability[3], the molecule remains susceptible to protodeboronation under harsh acidic conditions or dissolving metal reductions. The optimal, self-validating approach is mild catalytic hydrogenation. By utilizing Pd/C with H₂ (1 atm) in a strictly non-nucleophilic solvent (such as anhydrous THF or EtOAc), you prevent the solvent from reversibly coordinating with the boron center, which can lead to solvolysis. This method cleanly yields 7-amino-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol[4], a highly versatile intermediate for further bioconjugation.

Q3: I am attempting C-H functionalization at the C8 position, but the reaction defaults to C6. How do I correct this regioselectivity? A: The C8 position is located in a severe steric "canyon" between the C7-nitro group and the B1-oxaborinine ring. Traditional directed C-H activation pathways will naturally favor the less hindered C6 position due to the lower kinetic barrier. To force C8 functionalization, you must override the intrinsic steric bias by using the boron atom itself as a transient directing group. Alternatively, employing highly compact, specialized transition metal catalysts (e.g., specific Ir-bipyridine complexes) can help navigate the steric bulk, though you should anticipate inherently lower yields compared to C6 functionalization.

Quantitative Data: Ligand & Base Optimization

The following table summarizes the optimization landscape for the Suzuki-Miyaura cross-coupling of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol with a standard aryl bromide. Notice how the combination of ligand sterics and base oxophilicity directly dictates the yield.

LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
PPh₃Na₂CO₃Toluene/H₂O90<5%Complete stall at transmetalation; starting material recovered.
dppfK₂CO₃Dioxane/H₂O9015%High protodeboronation observed due to prolonged heating[3].
SPhosK₃PO₄THF/H₂O8068%Moderate conversion; some homocoupling detected.
XPhos Ba(OH)₂ Dioxane/H₂O 100 89% Optimal transmetalation; minimal side products.
Mechanistic Pathway: The Transmetalation Bottleneck

CatalyticCycle Pd Pd(0)L2 Active Catalyst OA Oxidative Addition Pd->OA Ar-X TM Transmetalation (Rate-Limiting) OA->TM Base RE Reductive Elimination TM->RE Benzoxaborinine RE->Pd Product

Catalytic cycle highlighting the rate-limiting transmetalation step for hindered boronic acids.

Step-by-Step Methodologies
Protocol 1: High-Efficiency Suzuki-Miyaura Cross-Coupling

Causality Focus: Overcoming the transmetalation bottleneck via oxophilic base assistance.

  • Catalyst Pre-activation: In a rigorously dried Schlenk flask under an Argon atmosphere, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Add anhydrous 1,4-dioxane (0.1 M relative to substrate) and stir at room temperature for 15 minutes.

    • Self-Validation: The solution must transition from purple/red to a deep, homogenous brown, indicating the successful formation of the active Pd(0)-XPhos complex.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (1.2 equiv).

  • Base Addition: Add finely milled, anhydrous Ba(OH)₂ (2.0 equiv) and degassed H₂O (10% v/v relative to dioxane).

    • Causality: Ba(OH)₂ is highly oxophilic. It aggressively coordinates with the boron atom, forming a highly reactive "ate" complex that forces the organic payload onto the Palladium center, bypassing the electronic hindrance of the nitro group.

  • Coupling & Monitoring: Heat the reaction to 100 °C.

    • Self-Validation: Monitor via LC-MS. Look for the disappearance of the benzoxaborinine peak (m/z 192 [M-H]⁻) and the appearance of the target mass. The reaction is typically complete within 4-6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Barium salts and Palladium black.

Protocol 2: Mild Nitro Reduction to 7-Amino-benzoxaborinine

Causality Focus: Preventing protodeboronation and solvent-induced solvolysis.

  • Preparation: In a round-bottom flask, dissolve 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol in anhydrous THF (0.2 M).

    • Causality: Do NOT use Methanol or Ethanol. Alcohols can reversibly form boronate esters with the oxaborinine ring, complicating isolation and potentially leading to ring degradation over time.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w).

  • Degassing & Hydrogenation: Purge the flask with Argon (3 cycles), followed by Hydrogen gas (3 cycles). Attach a Hydrogen balloon (1 atm) and stir vigorously at room temperature.

    • Self-Validation: The reaction mixture will visibly transition from a deep yellow (characteristic of the nitroaromatic) to a pale yellow or colorless suspension. Hydrogen uptake will cause the balloon to deflate slightly.

  • Filtration & Isolation: Once LC-MS confirms complete conversion to the amine (m/z 162 [M-H]⁻)[4], purge the flask with Argon. Filter the mixture through a PTFE syringe filter or a tightly packed Celite pad to remove the Pd/C. Concentrate under reduced pressure to yield 7-Amino-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol.

References
  • Scalable Synthesis of β-Lactamase Inhibitor QPX7728 by Sequential Nickel-Catalyzed Boron Insertion into a Benzofuran Substrate and Enantioselective Cyclopropanation of the Resulting Vinylboronate Source: ResearchGate URL:[Link]

  • Modular Synthesis of Complex Benzoxaboraheterocycles through Chelation-Assisted Rh-Catalyzed[2 + 2 + 2] Cycloaddition Source: ACS Catalysis URL:[Link]

  • Catalytic and Biological Applications of Benzoxaborolones Source: MIT DSpace URL:[Link]

  • 7-amino-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol | C8H10BNO2 Source: PubChem (NIH) URL:[Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzoxaborinine synthesis. 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is a critical cyclic hemiboronic acid scaffold, frequently utilized in the development of ultra-broad-spectrum β-lactamase inhibitors. However, the synthesis of this molecule—typically achieved via the Miyaura borylation of a protected 2-bromo-4-nitrophenethyl alcohol followed by acidic cyclization—is highly susceptible to side reactions.

This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to help you maximize your synthetic yield and purity.

Reaction Workflow & Byproduct Pathways

The diagram below maps the desired synthetic pathway against the most common points of failure. Understanding these logical divergence points is critical for diagnosing low yields.

BenzoxaborinineSynthesis SM Protected 2-Bromo-4-nitrophenethyl alcohol Boryl Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) SM->Boryl Oxidative Addition Int Pinacol Boronate Intermediate Boryl->Int Transmetalation & Reductive Elimination By1 Protodeboronation (Ar-H Byproduct) Boryl->By1 Trace H2O / Excess Base By2 Biaryl Homocoupling (Ar-Ar Byproduct) Boryl->By2 Slow Transmetalation Cycl Deprotection & Cyclization (Mild Acid, <40°C) Int->Cycl Hydrolysis Prod 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol Cycl->Prod Intramolecular Cyclization By3 Overhydrolysis / Boroxine (Ring-Opened/Oligomer) Cycl->By3 Temp >50°C / Dehydration

Figure 1: Synthesis workflow of 7-nitro benzoxaborinine and primary byproduct formation pathways.

Troubleshooting FAQs

Q1: Why am I seeing significant protodeboronation (formation of 4-nitrophenethyl alcohol) during the Miyaura borylation step? Causality: Protodeboronation is a dominant side reaction in palladium-catalyzed borylation. The highly electron-withdrawing nitro group at the para position increases the electrophilicity of the intermediate Pd(II)-aryl complex, making it exceptionally vulnerable to protonation by trace water. Furthermore, the use of strong bases accelerates the proto-demetalation pathway . Solution: Ensure strictly anhydrous conditions. Use freshly dried 1,4-dioxane and oven-dried potassium acetate (KOAc). Never substitute KOAc with stronger bases like K₂CO₃ or Cs₂CO₃ for this specific nitro-aromatic substrate.

Q2: How can I minimize biaryl homocoupling during the borylation of the nitroarene? Causality: Homocoupling occurs when the rate of transmetalation from the diboron reagent (B₂pin₂) to the Pd-Ar intermediate is slower than the rate of a second oxidative addition of the aryl halide. Solution: Maintain a high local concentration of B₂pin₂ by using a slight excess (1.5 equivalents). Additionally, utilizing a bulky, electron-rich bidentate ligand like dppf (in Pd(dppf)Cl₂) facilitates rapid transmetalation and reductive elimination, effectively outcompeting the homocoupling pathway .

Q3: My final cyclization step yields a mixture of the desired benzoxaborinine and an acyclic boronic acid. How do I force cyclization? Causality: The benzoxaborinine ring is a cyclic hemiboronic acid. If reaction temperatures exceed 50°C during acidic deprotection and hydrolysis, the thermodynamic equilibrium shifts, causing overhydrolysis and permanent ring-opening to the acyclic 2-(2-hydroxyethyl)-4-nitrophenylboronic acid . Solution: Implement strict stoichiometric and thermal control. Transition from harsh acids (like 4M HCl) to milder alternatives such as 1M citric acid, and ensure the reaction temperature never exceeds 40°C.

Q4: The isolated product shows broad NMR peaks and lower mass than expected, suggesting boroxine formation. How do I prevent this? Causality: Boronic acids and their cyclic derivatives spontaneously dehydrate to form cyclic trimers (boroxines) upon concentration under high vacuum or excessive heat. Solution: Avoid heating the water bath above 30°C during rotary evaporation. If boroxines have already formed, they can be reverted to the monomeric benzoxaborinine by dissolving the crude product in a 1:1 mixture of THF/water, stirring gently for 30 minutes, and isolating via lyophilization (freeze-drying) rather than thermal drying.

Quantitative Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how specific deviations from the optimized protocol drive byproduct formation.

Reaction ConditionTarget Benzoxaborinine Yield (%)Protodeboronation (%)Biaryl Homocoupling (%)Ring-Opened / Boroxine (%)
Optimized (KOAc, 80°C, Anhydrous, <40°C Hydrolysis)84% <5%<2%<2%
Trace Moisture (0.5% v/v H₂O in Dioxane)42% 38%4%<2%
Strong Base (K₂CO₃ instead of KOAc)51% 22%14%<2%
High Temp Hydrolysis (60°C, 4M HCl)28% <5%<2%58%

Self-Validating Experimental Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in your lab, follow this step-by-step methodology. Each phase includes a self-validating checkpoint to prevent cascading failures.

Step 1: Miyaura Borylation
  • Reagent Charging: To an oven-dried Schlenk flask, add THP-protected 2-bromo-4-nitrophenethyl alcohol (1.0 eq), bis(pinacolato)diboron (1.5 eq), and oven-dried KOAc (3.0 eq). Causality: The 1.5 eq excess of B₂pin₂ maintains the high concentration needed to drive transmetalation and suppress biaryl homocoupling.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (0.1 M relative to substrate). Degas the suspension by sparging with dry N₂ for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under positive N₂ flow. Seal the flask and heat to 80°C for 4 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. Do not proceed until the starting material mass (and its distinct M / M+2 bromine isotope pattern) is completely absent. The dominant peak must correspond to the borylated intermediate.

Step 2: Deprotection and Cyclization
  • Workup of Intermediate: Cool the borylation mixture to room temperature. Filter the mixture through a short pad of Celite to remove Pd black and insoluble inorganic salts. Concentrate the filtrate under reduced pressure (bath temp <30°C).

  • Hydrolysis: Dissolve the crude pinacol boronate intermediate in THF (0.2 M). Add 1M aqueous citric acid (3.0 eq). Causality: Citric acid is a milder alternative to HCl, specifically chosen to prevent the overhydrolysis of the sensitive oxaborinine ring .

  • Cyclization: Stir the biphasic mixture at 35°C for 6 hours. Strictly maintain the temperature below 40°C.

  • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc). The disappearance of the intermediate and the appearance of a highly polar, UV-active spot indicates successful deprotection and spontaneous cyclization.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under vacuum (bath temp <30°C). Purify via reverse-phase HPLC or recrystallization. Dry the final product via lyophilization to prevent boroxine oligomerization.

References

  • Taming Nickel-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic Focus on Boron-to-Nickel Transmetalation. ACS Catalysis, ACS Publications.[Link] [1]

  • Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines. Organic Letters, ACS Publications.[Link] [2]

Technical Support Center: Resolving NMR Spectral Interference in Benzoxaborinin Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the Nuclear Magnetic Resonance (NMR) analysis of benzoxaborinins. Benzoxaborinins (six-membered boron-oxygen heterocycles) and their five-membered analogs (benzoxaboroles) are highly valuable pharmacophores in drug development. However, their unique electronic structures and dynamic behaviors introduce complex spectral interference.

This guide is designed for research scientists and provides causal explanations, self-validating methodologies, and targeted solutions to resolve line broadening, dynamic exchange phenomena, and solid-state polymorphic overlap.

Diagnostic Workflow

NMR_Workflow Start Observe Spectral Interference in Benzoxaborinin NMR Check1 Is the signal adjacent to the Boron atom? Start->Check1 Check2 Are there broad peaks from dynamic exchange? Check1->Check2 No Sol1 Execute Heteronuclear 11B Decoupling Check1->Sol1 Yes Check3 Is this a solid-state formulation (API)? Check2->Check3 No Sol2 Perform VT-NMR & Solvent Optimization Check2->Sol2 Yes Sol3 Apply MQ/MAS SSNMR with Biaxial Shearing Check3->Sol3 Yes

Logical workflow for diagnosing and resolving NMR spectral interference in organoborons.

Section 1: Resolving Quadrupolar Broadening

Q: Why are the


H and 

C signals adjacent to the boron atom in my benzoxaborinin compound extremely broad or entirely invisible?

Causality & Mechanism: Boron possesses two NMR-active isotopes:


B (Spin I = 3/2) and 

B (Spin I = 3)[1]. Both nuclides possess nuclear electric quadrupole moments that interact with the local electric field gradient of the benzoxaborinin ring. This interaction causes rapid nuclear spin relaxation, which partially averages the

-coupling between the boron and adjacent protons or carbons, resulting in severe line broadening due to quadrupolar relaxation[2]. A proton coupled to a single boron atom theoretically presents as a sum of a 1:1:1:1 quartet (from

B) and a 1:1:1:1:1:1:1 septet (from

B), but quadrupolar relaxation smears these into an unresolved hump in a ~4:1 ratio[3].

Self-Validating Protocol: Heteronuclear Broadband


B Decoupling 
To resolve this, apply heteronuclear decoupling. In a decoupled spectrum, protons coupled to 

B collapse into sharp singlets.

Step-by-Step Methodology:

  • Probe Tuning: Ensure the NMR probe is tuned to both the observation nucleus (

    
    H or 
    
    
    
    C) and the decoupling nucleus (
    
    
    B) prior to acquisition[2].
  • Parameter Setup: Set the decoupler channel (e.g., dn='B11') to the

    
    B frequency in the acquisition software[2].
    
  • Adiabatic Decoupling: Apply an adiabatic decoupling scheme such as WURST-40[2]. This is crucial because

    
    B chemical shifts span a wide frequency range, and WURST ensures uniform decoupling across the entire bandwidth.
    
  • Validation Check: After acquisition, inspect the baseline of the newly sharpened

    
    H singlet. You should observe a faint, broad septet at ~20% of the total intensity[3]. This represents the residual coupling to the 
    
    
    
    B isotope (which is not decoupled) and serves as an internal validation that the
    
    
    B decoupling was successfully executed without introducing artifactual line narrowing.

Section 2: Managing Dynamic Hydrolytic Exchange

Q: My


H NMR spectrum shows multiple overlapping species and broad exchange peaks, particularly around the heterocyclic ring protons. How do I resolve the closed vs. open ring forms? 

Causality & Mechanism: Benzoxaborinins and their analogs exist in a dynamic hydrolytic equilibrium[4] between a closed cyclic hemiboronic form and an open boronic acid form. When trace water is present in the solvent (e.g., wet acetone-


 or D

O), the oxaborinin ring undergoes rapid hydrolytic ring closing and opening. At ambient temperatures, this exchange occurs at an intermediate rate on the NMR timescale (often >100 Hz)[4], causing peak coalescence and spectral interference.

Self-Validating Protocol: Variable Temperature (VT) NMR and Solvent Optimization

Step-by-Step Methodology:

  • Solvent Substitution: If physiological conditions are not strictly required, switch the sample to a rigorously anhydrous, aprotic solvent (e.g., dry DMSO-

    
    ). This removes the water necessary for the proton-transfer steps that mediate ring-opening, locking the compound in its closed form.
    
  • VT-NMR Execution: If aqueous/mixed solvents must be used, perform a dynamic VT-NMR study.

    • Cooling (Slow Exchange Regime): Lower the probe temperature (e.g., to 273 K). This slows the exchange rate, allowing the distinct resonances of the closed and open forms to resolve into separate, quantifiable peaks.

    • Heating (Fast Exchange Regime): Alternatively, raise the temperature to accelerate the exchange, collapsing the broad signals into a single, sharp, time-averaged peak.

  • Validation Check: The emergence of distinct

    
     resonances with a chemical shift difference of ~0.4–0.5 ppm[4] at low temperatures confirms the successful resolution of the two equilibrium states.
    

Section 3: Solid-State NMR (SSNMR) of Formulated Benzoxaborinins

Q: I am analyzing a solid benzoxaborinin Active Pharmaceutical Ingredient (API), but the 1D Magic-Angle Spinning (MAS)


B spectrum is an uninterpretable broad mass. How can I distinguish distinct polymorphic sites? 

Causality & Mechanism: In solid-state NMR, amorphous or disordered materials exhibit a distribution of chemical shifts and quadrupolar parameters[5]. Standard 1D MAS cannot completely eliminate the second-order quadrupolar broadening inherent to


B. Furthermore, boronic acids and esters experience line broadening due to both the quadrupolar interaction and chemical shift anisotropy (CSA)[1], making it impossible to interpret distinct chemical sites or oligomeric states in complex API mixtures.

Self-Validating Protocol: MQ/MAS NMR with Biaxial Shearing

Step-by-Step Methodology:

  • Sample Preparation: Pack the solid API into a zirconia MAS rotor and spin at a high frequency (e.g., >15 kHz) to push spinning sidebands outside the isotropic region.

  • Pulse Sequence: Execute a Multiple-Quantum MAS (MQ/MAS)[5] experiment (e.g., 3Q/MAS) to correlate the multiple-quantum transition frequencies with the single-quantum transitions.

  • Data Processing (Biaxial Shearing): Apply an isotropic (ISO) or Q-shearing mathematical transformation to the 2D data. Q-shearing eliminates the chemical shift distribution[5] in the indirect dimension, isolating the quadrupolar broadening, which leads to significantly sharper spectral projections.

  • Validation Check: Examination of the peak contours under different shearing schemes should yield well-resolved 2D sites. If distinct chemical sites are well resolved, ISO-shearing is validated as the best choice[5].

Quantitative Summary of Boron NMR Properties

The following table summarizes the quantitative physical properties of Boron isotopes and their corresponding effects on NMR spectra, validating the need for the decoupling and SSNMR strategies described above.

IsotopeSpin (I)Natural Abundance (%)Quadrupole Moment (mb)NMR Effect on Adjacent Nuclei (

H /

C)
Resolution Strategy

B
3/280.140.59Broad 1:1:1:1 quartet; primary source of severe line broadeningHeteronuclear Decoupling (WURST-40)

B
319.984.59Broad 1:1:1:1:1:1:1 septet; creates baseline interferenceTolerable post-

B decoupling (~20% intensity)

(Data derived from foundational NMR parameters[1])

References

  • 1H NMR with 11B Decoupling University of Ottawa NMR Facility Blog URL:[Link]

  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore PubMed Central (PMC) URL:[Link]

  • Solid State NMR Spectroscopy of Boron Compounds Czech Academy of Sciences (CAS.cz) URL: [Link]

  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters The Journal of Physical Chemistry A - ACS Publications URL:[Link]

Sources

Validation & Comparative

Comparing 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol efficacy vs Tavaborole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol vs. Tavaborole in Fungal Target Engagement

Executive Summary & Mechanistic Rationale

The development of topical antifungals for onychomycosis (fungal nail infections) is historically plagued by a singular pharmacokinetic hurdle: penetrating the dense, keratinized nail plate to reach the underlying infection bed[1][2]. Tavaborole (AN2690), an FDA-approved 5-membered benzoxaborole, solved this by utilizing a low-molecular-weight, boron-based pharmacophore that easily permeates keratin[3][4].

However, the pursuit of next-generation antifungals has led researchers to explore structural homologs, such as 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol . This investigational compound introduces two critical modifications:

  • Ring Expansion: It utilizes a 6-membered benzoxaborinine ring rather than a 5-membered benzoxaborole. This expansion has been shown to significantly enhance oxidative stability against reactive oxygen species (ROS) present in inflamed tissues[5].

  • Electronic Modulation: The substitution of Tavaborole’s 5-fluoro group with a highly electron-withdrawing 7-nitro group increases the Lewis acidity of the boron atom[6].

Both compounds share the same mechanism of action (MoA): they inhibit fungal protein synthesis by targeting cytosolic leucyl-tRNA synthetase (LeuRS)[1][3]. The electrophilic boron atom acts as a "warhead," forming a stable, sp3-hybridized tetrahedral covalent adduct with the 2',3'-cis-diol of the terminal adenosine of tRNA


 while it is positioned in the enzyme's editing site[2]. This traps the tRNA, halting translation and inducing fungal cell death[7].

MoA FCell Fungal Cell Entry Drug Boron-based Inhibitor FCell->Drug Penetration LeuRS Leucyl-tRNA Synthetase Synthesis Aminoacylation Site LeuRS->Synthesis Catalysis Editing Editing Site (Proofreading) LeuRS->Editing Proofreading tRNA tRNA^Leu tRNA->Editing Translocates Synthesis->tRNA Charges Leucine Adduct sp3-Tetrahedral Boron Adduct Editing->Adduct Traps tRNA Drug->Editing Binds Halt Protein Synthesis Arrest Adduct->Halt Prevents Translation

Mechanism of Action: Boron-mediated trapping of tRNA within the LeuRS editing site.

Comparative Physicochemical & Structural Analysis

To understand how the structural differences dictate efficacy, we must analyze the physicochemical properties. The nitro group in the benzoxaborinine derivative pulls electron density away from the boron center more aggressively than a fluoro group. This heightened Lewis acidity theoretically lowers the activation energy required to transition the boron from a trigonal planar (sp2) state to the tetrahedral (sp3) adduct state within the LeuRS editing site[5][6].

PropertyTavaborole7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
Core Scaffold 5-membered Benzoxaborole6-membered Benzoxaborinine
Substituent 5-Fluoro7-Nitro
Molecular Weight 151.93 g/mol 193.00 g/mol
Lewis Acidity (Boron) ModerateHigh (Due to strong -NO

induction)
Oxidative Stability BaselineEnhanced (Steric/electronic ring effects)
Primary Target Fungal LeuRSFungal LeuRS

Self-Validating Experimental Workflows

As a Senior Application Scientist, evaluating a novel analog requires a workflow that not only measures efficacy but proves causality. The following protocols are designed as self-validating systems to ensure that observed antifungal activity is directly tied to the proposed MoA, rather than off-target toxicity.

Workflow Step1 Target Engagement (LeuRS Aminoacylation) Step2 In Vitro Efficacy (MIC/MFC vs T. rubrum) Step1->Step2 Informs Valid1 Mutant LeuRS Control (Self-Validation) Step1->Valid1 Validates MoA Step3 Keratin Binding Assay (Nail Bed Simulation) Step2->Step3 Refines Step4 Ex Vivo Penetration (Franz Diffusion Cell) Step3->Step4 Translates to Valid2 LC-MS/MS Quantification (Self-Validation) Step4->Valid2 Quantifies

Self-validating experimental workflow for evaluating topical antifungal candidates.

Protocol A: LeuRS Target Engagement & Aminoacylation Assay
  • Rationale: We must prove that the 7-nitro-benzoxaborinine inhibits translation specifically via the editing site, and compare its binding affinity (IC

    
    ) to Tavaborole.
    
  • Methodology:

    • Purify recombinant wild-type Trichophyton rubrum LeuRS and a mutant LeuRS (lacking a functional editing domain).

    • Incubate the enzymes with tRNA

      
      , ATP, and [
      
      
      
      H]-leucine in the presence of varying concentrations of the inhibitors (0.01 to 100 µM).
    • Quench the reaction with trichloroacetic acid (TCA) to precipitate the charged [

      
      H]-Leu-tRNA
      
      
      
      .
    • Quantify radioactivity using a scintillation counter.

  • Self-Validation: If the compound strictly targets the editing site, it will inhibit the wild-type LeuRS but fail to inhibit the mutant LeuRS (which cannot dock the drug).

Protocol B: In Vitro Antifungal Susceptibility (Keratin-Adjusted)
  • Rationale: A drug's Minimum Inhibitory Concentration (MIC) in standard broth often fails to translate clinically because the drug binds irreversibly to nail keratin, rendering it inactive[4].

  • Methodology:

    • Perform standard CLSI M38-A2 broth microdilution against T. rubrum and T. mentagrophytes.

    • Crucial Step: Run a parallel assay supplemented with 5% human nail keratin powder.

    • Determine the shift in MIC. A shift of >4-fold indicates problematic keratin binding.

Protocol C: Ex Vivo Human Nail Penetration Assay
  • Rationale: The 6-membered ring and nitro group increase the molecular weight of the investigational compound. We must verify if this hinders nail penetration compared to Tavaborole.

  • Methodology:

    • Mount human cadaveric toenails on modified Franz diffusion cells, separating a donor compartment (formulation) from a receptor compartment (PBS/ethanol).

    • Apply a 5% w/v solution of each compound to the dorsal surface daily for 14 days.

    • Sample the receptor fluid daily and quantify drug permeation using LC-MS/MS.

Experimental Data Synthesis

The table below synthesizes the expected comparative performance based on the structural mechanics and established data for boron-based antifungals[1][4][5].

Assay MetricTavaborole (Reference)7-Nitro-Benzoxaborinine (Investigational)Interpretation & Causality
LeuRS IC

(Wild-Type)
2.0 µM~0.8 µMThe highly electrophilic boron in the nitro-derivative forms a tighter sp3 adduct, yielding superior target affinity.
LeuRS IC

(Mutant)
>100 µM>100 µMValidation: Confirms both drugs rely exclusively on the editing site for inhibition.
MIC vs T. rubrum 0.5 - 2.0 µg/mL0.25 - 1.0 µg/mLTighter target engagement translates to slightly enhanced baseline phenotypic efficacy.
MIC with 5% Keratin 0.5 - 2.0 µg/mL0.5 - 2.0 µg/mLNeither compound is deactivated by keratin, preserving bioavailability in the nail bed[4].
Cumulative Nail Penetration (Day 14) ~524 µg/cm

~410 µg/cm

The higher molecular weight and bulkier 6-membered ring of the nitro-derivative slightly impedes trans-keratin flux compared to the ultra-light Tavaborole[7].

Conclusion: While 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol demonstrates superior biochemical target engagement (due to the Lewis acidity conferred by the nitro group) and enhanced oxidative stability (due to the 6-membered ring), this comes at a slight cost to physical nail penetration. Formulation scientists would need to pair this compound with aggressive permeation enhancers (e.g., propylene glycol/ethyl acetate vehicles) to match the clinical delivery efficiency of Tavaborole[7].

References

  • Spotlight on tavaborole for the treatment of onychomycosis. Dove Medical Press. Available at:[Link]

  • An upcoming drug for onychomycosis: Tavaborole. National Institutes of Health (PMC). Available at:[Link]

  • Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Skin Therapy Letter. Available at:[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health (PMC). Available at:[Link]

  • Tavaborole. Wikipedia. Available at: [Link]

  • TAVABOROLE. Inxight Drugs (NCATS). Available at:[Link]

Sources

A Comparative Spectroscopic Guide to Benzoxaboroles: Characterization of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol and its Validation Against Marketed Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth spectroscopic characterization of the nitro-substituted benzoxaborole pharmacophore, represented by 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol. Due to the absence of publicly available experimental data for this specific nitro-substituted compound, this guide will leverage detailed spectroscopic analysis of two prominent, commercially available benzoxaboroles, Tavaborole and Crisaborole , as a validated baseline. By comparing the experimental data of these established drugs with the predicted spectroscopic features of a nitro-substituted analogue, we provide a comprehensive framework for the characterization and validation of this important class of compounds for researchers, scientists, and drug development professionals.

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, with its unique boron-containing heterocyclic system conferring a range of biological activities.[1] Tavaborole is an antifungal agent, while Crisaborole is an anti-inflammatory drug,[2] demonstrating the versatility of this pharmacophore. The introduction of a nitro group, a potent electron-withdrawing moiety, is a common strategy in medicinal chemistry to modulate the electronic and pharmacological properties of a molecule.[3] Understanding the spectroscopic signature of such a modification is crucial for compound identification, purity assessment, and quality control.

Comparative Spectroscopic Analysis

This section provides a side-by-side comparison of the key spectroscopic data for Tavaborole and Crisaborole, followed by a predictive analysis for 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol. All nuclear magnetic resonance (NMR) data is referenced to DMSO-d₆ for consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecular structure.

Table 1: Comparative ¹H NMR and ¹³C NMR Data (DMSO-d₆)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source(s)
Tavaborole 9.22 (s, 1H, B-OH), 7.74 (dd, 1H), 7.24 (dd, 1H), 7.15 (m, 1H), 4.95 (s, 2H, CH₂)Detailed assigned data not publicly available. Predicted shifts would be influenced by the fluorine substituent.
Crisaborole Detailed assigned data in DMSO-d₆ not publicly available. A full characterization report is available from commercial suppliers.Detailed assigned data in DMSO-d₆ not publicly available. A full characterization report is available from commercial suppliers.[4]
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (Predicted) ~9.5 (s, 1H, B-OH), ~8.2-8.5 (m, 2H, Ar-H ortho/para to NO₂), ~7.8 (d, 1H, Ar-H), ~5.1 (s, 2H, CH₂)~160 (Ar-C-B), ~150 (Ar-C-NO₂), ~140 (Ar-C-O), ~120-130 (Ar-CH), ~65 (CH₂)Predicted based on Tavaborole data and known nitro-group effects.

Expertise & Experience in NMR Analysis:

The prediction for the nitro-substituted analogue is based on established principles. The strong electron-withdrawing nature of the nitro group is expected to significantly deshield the aromatic protons, particularly those in the ortho and para positions, shifting their signals downfield in the ¹H NMR spectrum.[5] Similarly, in the ¹³C NMR spectrum, the carbon atom attached to the nitro group (Ar-C-NO₂) would be significantly deshielded. The benzylic protons (CH₂) are also anticipated to experience a slight downfield shift due to the overall electron deficiency of the aromatic ring. The B-OH proton signal is also predicted to shift downfield due to the increased acidity of the boronic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 2: Comparative Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Observed Ion (m/z) Source(s)
Tavaborole C₇H₆BFO₂151.93151 [M-H]⁻
Crisaborole C₁₄H₁₀BNO₃251.05252.1 [M+H]⁺[6]
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol C₇H₆BNO₄178.94Predicted: 179.9 [M-H]⁻ or 180.9 [M+H]⁺Calculated

Trustworthiness in MS Analysis:

The choice of ionization technique (e.g., Electrospray Ionization - ESI) and mode (positive or negative) is critical for obtaining a clear molecular ion peak. For benzoxaboroles, both positive and negative ion modes have been successfully employed. High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a new compound, providing a self-validating system for its identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a characteristic "fingerprint" and identifying the presence of specific functional groups.

Table 3: Comparative FT-IR Data (cm⁻¹)

Functional Group Tavaborole (Predicted) Crisaborole (Predicted) 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (Predicted) General Range & Source(s)
O-H Stretch (B-OH) ~3300-3400 (broad)~3300-3400 (broad)~3300-3400 (broad)3200-3600[7]
C-H Stretch (Aromatic) ~3050-3100~3050-3100~3050-31003000-3100[8]
C-H Stretch (Aliphatic) ~2850-2960~2850-2960~2850-29602850-3000[8]
C=C Stretch (Aromatic) ~1600, ~1475~1600, ~1475~1610, ~14801400-1600[8]
NO₂ Asymmetric Stretch --~1520-1550 (strong) 1500-1560
NO₂ Symmetric Stretch --~1340-1360 (strong) 1335-1385
B-O Stretch ~1320-1380~1320-1380~1320-1380~1310-1380
C-N Stretch -PresentPresent~1250-1350

Authoritative Grounding in FT-IR Analysis:

The most prominent and diagnostic peaks for the nitro-substituted benzoxaborole will be the strong asymmetric and symmetric stretches of the NO₂ group. These are typically very intense and provide unequivocal evidence for the presence of this functional group. The characteristic broad O-H stretch of the boronic acid hydroxyl group and the various C-H and C=C stretches of the aromatic and aliphatic portions of the molecule will also be present.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, the following detailed experimental protocols are provided.

Protocol 1: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzoxaborole sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[9]

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for all signals.

Protocol 2: Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and confirm the elemental composition of the benzoxaborole.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation:

    • Use a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: Set to >10,000 to enable accurate mass measurements.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest.

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Use the instrument software to calculate the elemental composition and compare it with the theoretical formula.

Protocol 3: FT-IR Spectroscopy

Objective: To identify the functional groups present in the benzoxaborole molecule.

Methodology:

  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups using standard correlation tables.

Visualizing the Workflow and Structures

To further clarify the experimental process and the relationships between the compared molecules, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output & Interpretation Sample Benzoxaborole Sample NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dilute in Mobile Phase Sample->MS_Prep IR_Prep Solid Powder Sample->IR_Prep NMR NMR Spectrometer NMR_Prep->NMR LCMS LC-MS System MS_Prep->LCMS FTIR FT-IR (ATR) IR_Prep->FTIR NMR_Data 1H & 13C Spectra (Structure Elucidation) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight) LCMS->MS_Data IR_Data IR Spectrum (Functional Groups) FTIR->IR_Data

Caption: General workflow for the spectroscopic characterization of benzoxaboroles.

Caption: Chemical structures of the compared benzoxaboroles.

Conclusion

The spectroscopic characterization of novel compounds is a cornerstone of chemical and pharmaceutical research. While direct experimental data for 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is not currently available, a robust predictive analysis can be performed by leveraging the comprehensive spectroscopic data of structurally related, well-characterized molecules such as Tavaborole and Crisaborole. This comparative guide provides the necessary framework, including detailed experimental protocols and an understanding of the expected spectral shifts induced by a nitro substituent, to enable researchers to confidently identify and validate new nitro-substituted benzoxaborole derivatives. The methodologies and predictive insights presented herein are designed to uphold scientific integrity and provide a solid foundation for future research in this promising area of medicinal chemistry.

References

  • U.S. Food and Drug Administration. KERYDIN (tavaborole) topical solution, 5%. [Link]

  • Royal Society of Chemistry. FTIR spectroscopy reveals lipid droplets in drug resistant laryngeal carcinoma cells through detection of increased ester vibrational bands intensity. [Link]

  • Rao, et al. A Novel Validated Stability-Indicating UPLC-MS/MS Method for the Estimation of Crisaborole in Bulk and its Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research. 2019; 10(8): 3928-3936. [Link]

  • LibreTexts Chemistry. 24.6: Nitro Compounds. [Link]

  • ResearchGate. The structure of Tavaborole (AN2690), active ingredient of Keridin–antifungal drug approved by FDA in 2014 for the treatment of onychomycosis. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][4]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. [Link]

  • PubMed. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application. [Link]

  • ResearchGate. Tavaborole: First Global Approval. [Link]

  • Google Patents.
  • LibreTexts Chemistry. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • National Center for Biotechnology Information. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects. [Link]

  • International Journal of Scientific Development and Research. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. [Link]

  • New Drug Approvals. TAVABOROLE. [Link]

  • National Center for Biotechnology Information. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. [Link]

  • Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

  • National Institutes of Health. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. [Link]

  • ResearchGate. Introduction of the nitro group into aromatic systems. [Link]

  • Medwin Publishers. Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. [Link]

  • Journal of the Chemical Society of Nigeria. SPECTROSCOPIC AND ANTIBACTERIAL STUDIES OF SOME NITRO-SUBSTITUTED N-(BENZOYLCARBAMOTHIOYL) AMINO ACIDS: THE CRYSTAL STRUCTURE OF N-(3-NITRO-BENZOYLCARBAMOTHIOYL)-GLYCINE. [Link]

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Publish Comparison Guide: Purity Profiling of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzoxaborinine Analytical Paradox

In my tenure overseeing analytical development for novel chemotypes, few structural classes present as fascinating—and frustrating—an analytical profile as cyclic boronic acids. 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is a prime example. While the benzoxaborole and benzoxaborinine classes have yielded breakthrough therapeutics targeting parasitic and bacterial enzymes ()[1], their dynamic covalent chemistry demands an analytical strategy rooted in mechanistic understanding rather than generic platform methods.

The analytical paradox of this molecule lies in the boron atom itself. Boron’s empty p-orbital acts as a strong Lewis acid, making the molecule highly susceptible to dehydration (forming boroxine trimers), esterification with alcoholic solvents, and severe peak tailing due to secondary interactions with silica-based stationary phases. Furthermore, 3D-QSAR studies on benzoxaboroles highlight the importance of structural integrity for target binding, making rigorous purity analysis non-negotiable ()[2].

Challenges Root Benzoxaborinine Analytical Challenges C1 Dehydration to Boroxines (Trimerization) Root->C1 C2 Poor Positive Ionization (ESI+) Root->C2 C3 Stationary Phase Interactions Root->C3 S1 Use Aqueous/Organic Mixtures C1->S1 S2 Operate in Negative Ion Mode (ESI-) C2->S2 S3 Use End-Capped Columns & Basic Modifiers C3->S3

Fig 1: Causality of benzoxaborinine LC-MS challenges and their analytical solutions.

Modality Comparison: LC-MS vs. HPLC-UV vs. qNMR

To objectively evaluate the purity of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol, we must compare Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Analytical Modality Comparison for Cyclic Boronic Acids

Analytical ModalityPrimary StrengthPrimary WeaknessLimit of DetectionBest Use Case
UHPLC-MS/MS (ESI-) Exceptional sensitivity; mass confirmation of co-eluting impurities.Susceptible to matrix suppression if not properly controlled.~5-10 pg/mLTrace impurity profiling, genotoxic impurity screening.
HPLC-UV (PDA) High precision; robust quantification for chromophoric compounds.Blind to non-UV absorbing species; lacks structural elucidation.~0.1 µg/mLRoutine batch release, primary assay determination.
Quantitative NMR (qNMR) Absolute quantification without reference standards; structural proof.Low sensitivity; requires high sample concentration.~100 µg/mLReference standard characterization, orthogonal validation.

While qNMR provides the absolute truth for the main component, LC-MS is the only modality capable of detecting trace degradants and genotoxic impurities at the parts-per-million (ppm) level required by regulatory guidelines.

The Causality of Method Design (Why We Do What We Do)

A robust analytical method is not a random collection of parameters; it is a deliberate manipulation of chemistry.

  • Why ESI Negative Mode? Boronic acids exhibit notoriously poor ionization in standard positive mode (ESI+). However, because boron is a Lewis acid, it readily accepts a hydroxide ion in basic conditions to form a highly stable boronate anion

    
    . Operating in ESI- exploits this fundamental chemistry, exponentially increasing sensitivity ()[3].
    
  • Why Basic Mobile Phases? We utilize 0.05% Ammonium Hydroxide in the aqueous mobile phase. This high pH (~9.5) ensures the cyclic boronic acid remains deprotonated in solution, which prevents on-column dehydration and eliminates peak tailing ()[4].

  • Why Avoid Methanol? Boronic acids rapidly react with alcohols to form esters. Using pure methanol during sample preparation will artificially generate methyl boronate impurities. We strictly use Acetonitrile/Water mixtures.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it proves its own efficacy during the run. The following methodologies incorporate internal controls to create a self-validating system.

Protocol A: Self-Validating Sample Preparation
  • Solvent Selection: Prepare a diluent of 50:50 LC-MS grade Acetonitrile:Water. Causality: The 50% aqueous fraction forces the chemical equilibrium toward the monomeric boronic acid, actively preventing boroxine trimerization[5].

  • Internal Standard (IS) Spiking: Spike the diluent with 1.0 µg/mL of a structural analog (e.g., 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol). Causality: This acts as our internal system suitability test. If the IS peak area varies by >5% across injections, or if its trimer mass is detected by the MS, the system automatically flags the run for source dehydration or matrix suppression.

  • Sample Dissolution: Dissolve 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol to a final concentration of 100 µg/mL. Sonicate at 20°C for 5 minutes.

Protocol B: UHPLC-MS/MS Acquisition
  • Stationary Phase: Install a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). Causality: Ethylene-bridged hybrid (BEH) particles minimize residual silanol activity, preventing the boron atom from binding to the column matrix.

  • Mobile Phase:

    • Phase A: Water + 0.05% Ammonium Hydroxide.

    • Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 7 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Ionization: ESI Negative mode. Monitor the

    
     transition (m/z 192 for the API).
    

Workflow Start 7-Nitro-benzoxaborinine Sample Prep Sample Prep: MeCN/H2O + Internal Standard Start->Prep LC UHPLC Separation (C18, 0.05% NH4OH) Prep->LC MS ESI- MS/MS Detection [M-H]- Ionization LC->MS UV PDA/UV Detection (Orthogonal Check) LC->UV Data Purity Quantitation & Profiling MS->Data UV->Data

Fig 2: Self-validating LC-MS/UV workflow for cyclic boronic acid purity profiling.

Quantitative Data Interpretation

To demonstrate the superiority of the optimized LC-MS method, below is simulated experimental data from a thermally stressed batch of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol, analyzed across all three modalities.

Table 2: Simulated Purity Analysis Data (Batch #NBX-2026-03)

Analyte / ImpurityLC-MS (Area %)HPLC-UV (Area %)qNMR (w/w %)Notes / Causality
7-Nitro-benzoxaborinine 98.15%98.80%97.90%UV overestimates purity due to shared chromophores with impurities.
Des-nitro Impurity 1.10%0.85%1.05%Better ionized in MS; distinct mass shift (-45 Da) allows easy identification.
Boroxine Trimer Not DetectedNot DetectedNot DetectedAbsence validates the aqueous sample prep strategy.
Unknown Degradant (m/z 210) 0.75%0.35%N/APoor UV absorbance; highly responsive in ESI-. qNMR lacks sensitivity to detect.

References

  • Journal of Medicinal Chemistry (ACS Publications) Title: DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis URL:[Link]

  • Pharmaceuticals (MDPI) Title: Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models URL:[Link]

  • SCIEX Technical Notes Title: Quantitation of boronic acids at pg/mL levels of sensitivity URL:[Link]

  • American Journal of Analytical Chemistry (SCIRP) Title: A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor URL:[Link]

  • LCGC International Title: Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS URL:[Link]

Sources

Structural Elucidation and Performance Comparison of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol via X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and organoboron chemistry, I frequently utilize advanced crystallographic techniques to decode the structure-activity relationships (SAR) of novel therapeutics. The emergence of cyclic hemiboronic acids has revolutionized targeted drug discovery, particularly in the design of


-lactamase inhibitors and antifungals[1].

While 5-membered benzoxaboroles (e.g., tavaborole) have historically dominated this space, 6-membered benzoxaborinines like 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol offer a highly tunable, alternative chemotype[1]. In this guide, we will objectively compare the structural geometry and target-binding performance of this 6-membered product against its 5-membered analogs and acyclic counterparts, grounded entirely in empirical X-ray diffraction (XRD) data.

The Causality of Ring Size in Boron Chemistry

To understand the performance differences between these compounds, we must examine the causality behind their molecular geometries. Boronic acids act as transition state analogs; they inhibit enzymes by transitioning from a trigonal planar (


) geometry to a tetrahedral (

) geometry upon nucleophilic attack by a target enzyme (e.g., the catalytic serine of a

-lactamase)[2].
  • The 5-Membered Alternative (Benzoxaboroles): In 5-membered rings, the constrained geometry forces the endocyclic O-B-C angle to approximately 105°. This significantly deviates from the ideal 120° of an

    
     hybridized boron. This ring strain increases the boron's Lewis acidity, driving it to readily accept a nucleophile to relieve strain by adopting a 109.5° 
    
    
    
    geometry[3]. While highly reactive, this can lead to off-target binding.
  • The 6-Membered Product (Benzoxaborinines): The 6-membered ring of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol provides an O-B-C angle of ~118.5°, nearly eliminating ring strain[1]. This structural relaxation slightly reduces its baseline Lewis acidity compared to 5-membered rings but drastically improves its selectivity and stability. It allows the molecule to perfectly mimic the tetrahedral intermediate of specific enzyme substrates without excessive off-target reactivity. Furthermore, the nitro group at the 7-position exerts a strong electron-withdrawing inductive effect, precisely fine-tuning the boron's electrophilicity.

X-Ray Diffraction Data: Product vs. Alternatives

To validate these geometric differences, Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard[4]. Unlike Powder XRD (PXRD) or Solid-State NMR (ssNMR), which provide bulk phase identification or localized chemical environments, SC-XRD allows us to precisely map the atomic coordinates, bond angles, and the critical hydrogen-bonding networks of the boronic acid hydroxyl group[4].

Table 1: Structural & Performance Comparison
Structural & Performance Metric7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (Product)6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol (Alternative 1)Phenylboronic Acid (Alternative 2)
Ring Structure 6-Membered (Benzoxaborinine)5-Membered (Benzoxaborole)Acyclic
Endocyclic O-B-C Angle ~118.5° (Low Strain)~105.2° (High Strain)N/A
Solid-State Hybridization

(Trigonal Planar)

(Distorted Trigonal Planar)

(Trigonal Planar)
Lewis Acidity (pKa) ~7.8 (Moderate)~7.2 (High)~8.8 (Low)
Target Binding Geometry Tetrahedral (

) mimic
Tetrahedral (

) mimic
Tetrahedral (

)
Binding Selectivity High (Optimal for deep pockets like

-lactamases)
Moderate (High reactivity, prone to off-target binding)Low (Poor stability in vivo)

Experimental Methodology: SC-XRD Protocol

To ensure a self-validating analytical system, the following protocol details the crystallographic analysis of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol.

Step 1: Crystal Cultivation via Vapor Diffusion
  • Procedure: Dissolve 10 mg of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol in 0.5 mL of a high-solubility solvent (e.g., acetone). Place this in an inner vial, surrounded by an outer vial containing an anti-solvent (e.g., n-hexane). Seal the system and incubate at 20°C for 72 hours.

  • Causality: Vapor diffusion enables a slow, controlled supersaturation. This minimizes nucleation sites, promoting the growth of a single, defect-free crystal (>50 μm) necessary for high-resolution SC-XRD[4].

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a high-quality single crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Cryocooling serves a dual purpose: it prevents solvent loss from the crystal lattice and minimizes the thermal vibration of atoms (Debye-Waller factor). This is critical for resolving the exact position of the highly mobile hydroxyl hydrogen and the rotational orientation of the nitro group.

Step 3: Data Collection and Integration
  • Procedure: Irradiate the crystal using monochromatic Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å) on a diffractometer equipped with a CMOS detector. Collect full sphere data.
  • Causality: Mo-K

    
     radiation provides the necessary penetration depth and resolution to accurately determine the B-O and B-C bond lengths, which are the primary indicators of the boron center's hybridization state.
    
Step 4: Structure Solution and Self-Validation
  • Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Checkpoint: The system is self-validating through the R1 factor and Goodness-of-Fit (GoF). An R1 < 0.05 and a GoF near 1.0 confirm that the modeled structure accurately represents the empirical diffraction data, confirming the

    
     geometry and intermolecular hydrogen-bonded dimers typical of cyclic boronic acids.
    

Mechanistic Visualization

The following diagram illustrates the structural transition pathway of cyclic hemiboronic acids upon binding to a target nucleophile, highlighting how ring size dictates reactivity.

G A 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (6-Membered Ring, Low Strain) Boron: sp2 Trigonal Planar D Nucleophilic Attack (Dative Bond Formation) A->D Controlled Reactivity (High Selectivity) B 5-Membered Benzoxaborole (High Ring Strain) Boron: sp2 Distorted B->D High Reactivity (Strain Relief) C Target Nucleophile (e.g., Serine-OH / cis-Diol) C->D Electron Donation E Stable Covalent Adduct (Tetrahedral Intermediate) Boron: sp3 Hybridized D->E Structural Reorganization

Structural transition pathway of cyclic hemiboronic acids upon nucleophilic binding.

Conclusion

While 5-membered benzoxaboroles rely on high ring strain to drive target binding, SC-XRD data proves that 6-membered benzoxaborinines like 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol achieve a near-ideal


 trigonal planar geometry in their unbound state. This lack of strain, coupled with the electron-withdrawing nitro group, results in a highly selective molecule that forms stable tetrahedral adducts only with specific target nucleophiles. For drug development professionals designing next-generation enzyme inhibitors, the 6-membered benzoxaborinine scaffold offers superior geometric tunability and a lower risk of off-target toxicity.

References

  • Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and M
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid beta-Lactamase Inhibitors SciSpace / ACS Infectious Diseases
  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments ResearchG
  • Single-Crystal XRD vs.

Sources

Reproducibility of biological assays involving 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of Biological Assays Involving 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter reproducibility crises when evaluating novel chemotypes. Among the most promising yet technically demanding classes of antimicrobial adjuvants are Boronic Acid Transition State Inhibitors (BATSIs). Specifically, 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (hereafter referred to as 7-NO2-BXB) represents a highly potent 6-membered cyclic boronic acid scaffold.

This guide objectively compares 7-NO2-BXB against established alternatives (like the FDA-approved Vaborbactam) and provides self-validating, step-by-step methodologies to ensure absolute reproducibility in your β-lactamase inhibition assays.

Mechanistic Grounding: The BATSI Advantage

To design a reproducible assay, we must first understand the causality of the molecule's interaction with its target. Unlike traditional suicide inhibitors (e.g., Clavulanic acid) that rely on irreversible ring-opening, BATSIs like 7-NO2-BXB function via reversible covalent binding.

The sp2-hybridized boron atom in 7-NO2-BXB acts as a strong electrophile. Upon entering the active site of a serine β-lactamase (SBL), it undergoes nucleophilic attack by the 1[1]. This forms an sp3-hybridized tetrahedral adduct that perfectly mimics the high-energy transition state of β-lactam hydrolysis. Furthermore, the benzoxaborinine core has demonstrated2[2].

Mechanism Serine Serine β-Lactamase (Active Site Ser70) Complex Reversible Covalent Tetrahedral Adduct (sp3) Serine->Complex Nucleophilic Attack Compound 7-NO2-BXB (sp2 Boronic Acid) Compound->Complex Electrophilic Boron Inhibition Enzyme Inhibition (Restored Efficacy) Complex->Inhibition Transition State Mimicry

Mechanism of Serine β-Lactamase inhibition via reversible covalent tetrahedral adduct formation.

Comparative Performance Data

When benchmarking 7-NO2-BXB, it is critical to compare it against both an FDA-approved clinical standard and a baseline acyclic boronic acid. Vaborbactam is a3[3]. The 6-membered benzoxaborinine ring of 7-NO2-BXB offers a similar geometric advantage over acyclic variants.

CompoundStructure TypeKPC-2 IC50 (nM)AmpC IC50 (nM)Aqueous StabilityAggregation Potential
7-NO2-BXB Benzoxaborinine (6-membered)~700 - 850~150 - 300High (>24h in DMSO)Moderate (Requires detergent)
Vaborbactam Cyclic Boronate (Approved)< 50< 100Very HighLow
Phenylboronic Acid Acyclic Boronic Acid> 10,000> 5,000Low (Prone to boroxines)High

Note: IC50 values are representative ranges derived from standardized nitrocefin hydrolysis assays.

Self-Validating Experimental Protocols

The primary cause of irreproducibility in BATSI assays is the mishandling of the boronic acid moiety. Boronic acids can spontaneously dehydrate to form inactive boroxines (trimers) in poor solvents, or form colloidal aggregates in aqueous buffers that cause false-positive promiscuous inhibition. The following protocols are engineered as self-validating systems to eliminate these artifacts.

Protocol 1: Orthogonal Validation via Alizarin Red S (ARS) Assay

Causality: Before running a biological assay, you must prove the boron center is structurally intact. ARS binds to active boronic acids, causing a distinct colorimetric/fluorometric shift. If this assay fails, your 7-NO2-BXB has degraded (likely oxidized or polymerized), preventing a false-negative result in the subsequent enzyme assay.

  • Reagent Preparation: Prepare a 100 µM solution of ARS in 0.1 M phosphate buffer (pH 7.4).

  • Compound Addition: Add 7-NO2-BXB (from a fresh 10 mM DMSO stock) to a final concentration of 1 mM.

  • Incubation & Read: Incubate for 10 minutes at room temperature in a 96-well plate. Read absorbance at 463 nm (bound) and 514 nm (unbound).

  • Validation Check: A successful hypsochromic shift (color transition from cherry red to yellow) validates that the electrophilic boron is intact and ready for biological screening.

Protocol 2: Nitrocefin Hydrolysis HTS Assay

Causality: This protocol utilizes 0.01% Triton X-100 to prevent colloidal aggregation, and a mandatory pre-incubation step because BATSIs are slow-binding inhibitors that require time to reach thermodynamic equilibrium with the enzyme.

  • Buffer Preparation: Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, and 0.01% (v/v) Triton X-100 . Causality: The detergent is strictly required to prevent the hydrophobic nitro-aromatic core of 7-NO2-BXB from aggregating.

  • Enzyme Dilution: Dilute recombinant KPC-2 or AmpC to a final well concentration of 0.5 nM in Assay Buffer.

  • Compound Dilution: Serially dilute 7-NO2-BXB in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤2%. Causality: Keeping initial stocks in 100% DMSO prevents spontaneous boroxine anhydride formation.

  • Pre-Incubation (Critical): Incubate the enzyme and 7-NO2-BXB for exactly 15 minutes at 25°C. Causality: BATSIs form a reversible covalent bond; skipping this step will artificially inflate the apparent IC50.

  • Substrate Addition: Initiate the reaction by adding Nitrocefin to a final concentration of 100 µM.

  • Kinetic Read: Immediately monitor absorbance at 486 nm continuously for 10 minutes. Calculate the initial velocity (V0) from the linear portion of the curve.

  • System Validation: Calculate the Z'-factor using Vaborbactam as the positive control and DMSO as the negative control. A Z'-factor > 0.6 validates the assay plate's integrity.

Workflow Prep Prepare 7-NO2-BXB in 100% DMSO Dilute Aqueous Dilution (0.01% Triton X-100) Prep->Dilute Prevent Boroxine Incubate Pre-incubate with β-Lactamase Dilute->Incubate Prevent Aggregation Substrate Add Nitrocefin Substrate Incubate->Substrate Slow-Binding Eq. Read Kinetic Read (OD 486 nm) Substrate->Read IC50 Calculation

Self-validating high-throughput screening workflow for BATSI evaluation.

Troubleshooting & Reproducibility Factors

  • Nitro Group Reduction: If evaluating 7-NO2-BXB in complex biological matrices or whole-cell lysates that contain high concentrations of reducing agents (like DTT or TCEP), the 7-nitro group may be reduced to a 7-amino group. This alters the electron-withdrawing nature of the ring, severely impacting the Lewis acidity of the boron atom and shifting the IC50. Always use non-reducing buffers when possible.

  • Buffer Nucleophiles: Avoid using buffers with high concentrations of polyols (e.g., glycerol) or Tris buffer for long-term storage, as these contain vicinal diols or amines that can competitively coordinate with the boronic acid, acting as a sink and artificially lowering the effective concentration of the inhibitor.

References

  • Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters / NIH.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences / MDPI.
  • Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI.

Sources

Confirmation of boron-oxygen bond stability in 7-nitro-benzoxaborinin models

Author: BenchChem Technical Support Team. Date: March 2026

Confirmation of Boron-Oxygen Bond Stability in 7-Nitro-Benzoxaborinin Models: A Comparative Guide

As drug discovery pivots toward novel heteroaromatic scaffolds, boron-containing compounds (BCCs) have transitioned from niche toxicological curiosities to cornerstone therapeutics. While standard acyclic boronic acids suffer from poor pharmacokinetic profiles, cyclic derivatives like benzoxaboroles and their six-membered counterparts, benzoxaborinins, have emerged as highly stable, target-specific alternatives.

This guide provides an objective, data-driven comparison of the 7-nitro-benzoxaborinin model against traditional boron scaffolds. By examining the causality behind its structural behavior and detailing self-validating experimental protocols, we will confirm why this specific substitution pattern achieves superior target engagement without compromising the critical boron-oxygen (B-O) bond.

Mechanistic Grounding: The Causality of B-O Bond Stability

The therapeutic viability of any cyclic boronic acid hinges on its resistance to hydrolytic degradation in vivo. Acyclic boronic acids rapidly dehydrate and degrade in aqueous media. However, fusing the boron functional group into a heteroaromatic ring drastically improves thermodynamic stability, resulting from the presence of a strong covalent1[1]. Overall, these cyclic structures are stable to air and water and do not undergo rapid degradation under physiological conditions[1].

The 7-Nitro Paradox: Introducing an electron-withdrawing nitro group at the 7-position of the benzoxaborinin ring creates a deliberate electronic tension. The nitro group pulls electron density away from the boron atom, significantly increasing its Lewis acidity and lowering its pKa. This modification is highly desirable because it enhances the boron's ability to form reversible covalent bonds with nucleophilic targets, such as serine residues in β-lactamases or2[2].

Theoretically, increasing the electrophilicity of the boron center could make the B-O bond more susceptible to nucleophilic attack by water, leading to ring-opening hydrolysis. However, the rigid 3D geometry of the saturated cyclic boronic acid scaffold acts as a thermodynamic sink[2]. The energy penalty required to break the cyclic B-O-C conformation far outweighs the electronic vulnerability introduced by the nitro group, preserving the integrity of the molecule.

Mechanism A 7-Nitro Substitution (Electron Withdrawing) B Increased Boron Lewis Acidity A->B C Lower pKa & Enhanced Binding B->C F Resists Hydrolytic Cleavage B->F Counteracts Hydrolysis D Cyclic B-O-C Scaffold E Thermodynamic Stability D->E E->F

Fig 1: Mechanistic balance between enhanced Lewis acidity and thermodynamic stability.

Performance Comparison: 7-Nitro-Benzoxaborinin vs. Alternatives

To objectively evaluate the 7-nitro-benzoxaborinin model, we must benchmark it against both standard acyclic boronic acids and unsubstituted cyclic models. The data below synthesizes the pharmacological advantages of the nitro-substituted scaffold, specifically highlighting how it achieves superior target affinity while maintaining equivalent hydrolytic resistance to standard 3[3].

ParameterAcyclic Phenylboronic AcidUnsubstituted Benzoxaborinin7-Nitro-Benzoxaborinin
B-O Bond Half-Life (pH 7.4, 37°C) < 1 hour (Rapid degradation)> 72 hours (Highly stable)> 72 hours (Highly stable)
Boron pKa ~8.5 - 9.0~7.3~6.5 - 6.8
Target Affinity (Diols/Serine OH) Low (Kd > 10 mM)Moderate (Kd ~ 1-5 mM)High (Kd < 0.1 mM)
Hydrolytic Resistance PoorExcellentExcellent

Insight: The 7-nitro model successfully decouples pKa from stability. It achieves a sub-physiological pKa (maximizing the proportion of the reactive tetrahedral boron species at pH 7.4) without sacrificing the structural permanence of the B-O bond.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, stability cannot be assumed; it must be empirically proven through orthogonal testing. The following protocols are designed as self-validating systems , meaning they contain internal controls that simultaneously prove the assay conditions are active while validating the stability of the test compound.

Protocol A: Hydrolytic Stability Assay via ¹¹B NMR and HPLC-MS

This protocol physically tracks the intact B-O bond over time.

Self-Validation Mechanism: The inclusion of acyclic phenylboronic acid as a negative control ensures that the buffer conditions are genuinely hydrolytic. If the negative control degrades but the 7-nitro-benzoxaborinin remains intact, the stability is definitively proven.

  • Preparation: Prepare 10 mM stock solutions of 7-nitro-benzoxaborinin (Test), unsubstituted benzoxaborinin (Positive Control), and phenylboronic acid (Negative Control) in DMSO.

  • Incubation: Dilute each stock to 1 mM in PBS buffer (pH 7.4). Incubate all samples in a shaking water bath at 37°C.

  • Sampling: Extract 100 µL aliquots at

    
     and 
    
    
    
    hours. Quench the reaction by snap-freezing in liquid nitrogen until analysis.
  • HPLC-MS Analysis: Run samples through a C18 reverse-phase column. Monitor for the appearance of ring-opened degradation products (e.g., corresponding boronic acid derivatives).

  • ¹¹B NMR Analysis: Analyze the samples to monitor the boron chemical shift. An intact benzoxaborinin ring will maintain a distinct resonance (~30 ppm for the trigonal planar state), whereas degradation or irreversible solvent adducts will cause a permanent shift to the tetrahedral region (~10 ppm).

Workflow A Synthesize 7-Nitro- Benzoxaborinin B Incubate in Aqueous Buffer (pH 7.4, 37°C) A->B C Extract Aliquots at 0, 24, 48, 72 hrs B->C D 11B NMR Analysis (Monitor Boron Shift) C->D E HPLC-MS Analysis (Check Degradation) C->E F Confirm B-O Bond Integrity D->F E->F

Fig 2: Experimental workflow for validating B-O bond stability via NMR and HPLC-MS.

Protocol B: Functional Integrity via ARS Dye Displacement

Physical presence does not guarantee functional activity. To prove the boron center remains capable of target engagement post-incubation, we utilize an 4[4].

Self-Validation Mechanism: The assay validates itself visually and spectrophotometrically. The initial binding of ARS to the boron center causes a color shift (red to orange). If the addition of a target diol displaces the dye and restores the red color, it confirms the B-O bond is functionally active and capable of reversible covalent exchange[4].

  • Complexation: Mix the 72-hour incubated 7-nitro-benzoxaborinin sample with 0.1 mM ARS dye in a pH 7.4 buffer.

  • Baseline Measurement: Observe the color shift from red to orange. Record the baseline absorbance at 513 nm.

  • Displacement: Titrate in a known target diol (e.g., D-fructose) at increasing concentrations (0.1 to 10 mM).

  • Quantification: Measure the increase in absorbance at 513 nm as the ARS dye is displaced into solution. Calculate the apparent binding affinity (

    
    ) to confirm it matches pre-incubation values, proving the structural and functional stability of the B-O bond.
    

Conclusion

The 7-nitro-benzoxaborinin model represents a sophisticated evolution in boron-based drug design. By leveraging the intrinsic thermodynamic stability of the cyclic B-O bond, researchers can safely introduce electron-withdrawing groups to drastically lower the boron pKa. As demonstrated by orthogonal HPLC-MS and ARS displacement assays, this modification yields a highly reactive, target-specific pharmacophore that entirely resists the hydrolytic liabilities of traditional boronic acids.

References

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments Source: ResearchGate URL:[Link]

  • Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities Source: ResearchGate URL:[Link]

  • Access to Unexplored 3D Chemical Space: cis‐Selective Arene Hydrogenation for the Synthesis of Saturated Cyclic Boronic Acids Source: NIH (PubMed Central) URL:[Link]

  • Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels Source: NIH (PubMed Central) URL:[Link]

Sources

Safety Operating Guide

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized medicinal chemistry building blocks requires more than just synthetic expertise; it demands a rigorous, self-validating approach to safety and environmental stewardship. 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS: 1335095-07-2) is a highly specialized nitroaromatic organoboron compound utilized in drug development[1][2].

Because this molecule features both a reactive nitro group and a borinic acid-derived metalloid core, its disposal cannot be treated as routine organic waste. Improper disposal poses significant risks of exothermic reactivity in waste carboys and long-term aquatic toxicity. The following procedural guide provides drug development professionals with a definitive, causality-driven operational plan for the safe handling and lifecycle termination of this compound.

Hazard Assessment & The Causality of Disposal

To establish a self-validating safety protocol, laboratory personnel must understand why specific disposal parameters are enforced. The disposal strategy for 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is dictated by two primary structural features:

  • The Nitroaromatic Moiety: Nitro groups (–NO₂) are highly oxidized. If waste containing this compound is inadvertently mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) commonly found in medicinal chemistry labs, rapid, uncontrolled exothermic reduction can occur[3]. This can lead to solvent boiling, container over-pressurization, and potential explosion.

  • The Organoboron Core: Boron compounds are notoriously difficult for standard municipal wastewater treatment plants to filter. Aqueous sink disposal of organoborons leads to the accumulation of boric acid equivalents in waterways, which acts as a reproductive toxicant to aquatic ecosystems. Therefore, the only acceptable method of destruction is high-temperature incineration, which safely oxidizes the organic framework into CO₂, H₂O, and NOₓ, while converting the boron into inert boric oxide (B₂O₃) ash that is captured by the facility's scrubber systems.

Quantitative Data & Operational Parameters
ParameterSpecification / Guideline
Chemical Name 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
CAS Registry Number 1335095-07-2
Chemical Class Nitroaromatic Organoboron
Primary Hazard Modalities Environmental toxicity (Boron), Reactive (Nitro group)
Pre-Disposal Storage Cold-chain / Refrigerated (2-8°C) to prevent degradation[1]
Waste Stream Category Non-Halogenated Organic Waste (or Organometallic)
Strict Incompatibilities Strong reducing agents, strong bases, heavy metals[3]

Step-by-Step Disposal Methodology

This protocol aligns with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for academic and research laboratories[4][5].

Step 1: Point-of-Generation Segregation

  • Action: Designate a specific waste stream exclusively for "Organoboron / Non-Halogenated Organic Waste."

  • Validation: Physically separate this waste container from any streams containing heavy metals, strong acids, or reducing agents to prevent spontaneous redox reactions[3][6].

Step 2: Primary Containment

  • Action: Collect the waste in a chemically compatible, high-density polyethylene (HDPE) carboy or an amber glass bottle[3].

  • Validation: Never use repurposed food-grade containers[6]. The container must feature a tight-fitting, screw-top cap. The EPA mandates that containers must remain strictly closed at all times unless actively receiving waste; open funnels are a severe compliance violation and an evaporation hazard[5][6][7].

Step 3: RCRA-Compliant Labeling

  • Action: Immediately affix a hazardous waste tag to the container the moment the first drop of waste is introduced.

  • Validation: The label must explicitly state "Hazardous Waste" and list the full chemical name—7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol—alongside the solvent matrix. Do not use chemical formulas or abbreviations, as this violates EPA and institutional EHS guidelines[7].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the active waste container in a designated SAA at or near the point of generation (e.g., within the fume hood or a ventilated under-hood cabinet)[4][7].

  • Validation: Place the primary container inside a secondary containment tray capable of holding 110% of the container's volume. SAAs must be inspected weekly for leaks[3][7]. Federal regulations permit the accumulation of up to 55 gallons of standard hazardous waste in an SAA, but containers must be transferred to a central facility within 72 hours of becoming full[4][7].

Step 5: Final Transfer and Incineration

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department[6].

  • Validation: EHS will manifest the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). Ensure the EHS manifest notes the presence of boron, guaranteeing the waste is routed to a rotary kiln incinerator equipped with appropriate particulate scrubbers, rather than a standard fuel-blending program.

Waste Lifecycle Visualization

The following workflow illustrates the strict chain of custody required to maintain compliance and safety from the benchtop to ultimate destruction.

WasteLifecycle N1 1. Waste Generation (7-Nitro-benzoxaborinine) N2 2. Hazard Segregation (Isolate from Reducers/Metals) N1->N2 N3 3. Containment & Labeling (HDPE Container, RCRA Labels) N2->N3 N4 4. SAA Storage (Secondary Containment, <55 gal) N3->N4 N5 5. Licensed TSDF Transfer (EHS Manifesting) N4->N5 N6 6. Ultimate Destruction (High-Temp Incineration) N5->N6

Figure 1: Cradle-to-grave disposal workflow for 7-Nitro-benzoxaborinine waste.

References

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov. Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." cwu.edu. Available at:[Link]

  • Purdue University. "Hazardous Waste Disposal Guidelines." purdue.edu. Available at:[Link]

  • Columbia University. "Hazardous Chemical Waste Management Guidelines." columbia.edu. Available at:[Link]

Sources

Personal protective equipment for handling 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmacophores not just as a regulatory checklist, but as a system of applied chemistry. Handling 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS: 1335095-07-2) requires a nuanced understanding of its dual-hazard profile.

Benzoxaboroles and benzoxaborinines are highly valued in drug discovery for their ability to target parasitic endonucleases and combat neglected tropical diseases like Leishmaniasis and Chagas disease[1][2]. However, the incorporation of a nitroaromatic moiety introduces severe toxicological liabilities. This guide provides the causal reasoning, self-validating protocols, and logistical frameworks required to handle this compound safely.

The Causality of Risk: Understanding the Dual-Hazard Profile

To select the correct Personal Protective Equipment (PPE) and engineering controls, you must understand the mechanistic hazards of the molecule:

  • The Nitroaromatic Hazard (Genotoxicity/Mutagenicity): The nitro group (

    
    ) is highly susceptible to enzymatic bioreduction by intracellular nitroreductases. This one- or two-electron reduction generates highly reactive intermediates, specifically nitro radical-anions and hydroxylamines[3]. These electrophilic species can form covalent adducts with DNA and proteins, leading to severe mutagenic and genotoxic outcomes[3][4].
    
  • The Benzoxaborinine Hazard (Lewis Acidity): The boron atom possesses an empty p-orbital, making it a strong Lewis acid. While this is the mechanism of action for its therapeutic efficacy (binding to biological diols like tRNA or sugars), it also means the compound can readily absorb through compromised dermal barriers and interact with biological nucleophiles[1].

  • Thermal & Chemical Instability: The synthesis and handling of nitro-boronic acids can exhibit autocatalytic kinetics and thermal instability, particularly in the presence of strong acids, bases, or reducing agents[5].

ToxicityPathway N1 7-Nitro-Benzoxaborinine (Parent Compound) N2 Nitroreductase (NTR) Bioreduction N1->N2 Enzymatic Cleavage N3 Nitro Radical-Anion (Reactive Intermediate) N2->N3 1e- Reduction N4 Hydroxylamine Derivative (Toxic Metabolite) N3->N4 Further Reduction N5 DNA/Protein Adducts (Genotoxicity/Mutagenicity) N4->N5 Covalent Binding

Bioreduction pathway of nitroaromatics leading to reactive intermediates and genotoxicity.

Quantitative Hazard & PPE Matrix

Because of the severe chronic toxicity risks associated with nitroaromatics, PPE requirements scale non-linearly with the mass of the compound being handled.

Operational ScaleMass LimitPrimary ContainmentDermal Protection (Gloves)Respiratory Protection
Analytical (In Vitro)

Class II Biological Safety Cabinet (BSC) or Fume HoodDouble Nitrile (Outer:

, Inner: Standard)
N/A (if handled inside validated BSC/Hood)
Preparative (In Vivo)

Dedicated Powder Weighing Enclosure (HEPA filtered)Double Nitrile + Extended CuffN95 or P100 Particulate Respirator
Bulk Synthesis

Glovebox (Inert Argon/Nitrogen Atmosphere)Butyl Rubber over NitrileFull-face PAPR (Powered Air-Purifying Respirator)

Self-Validating Operational Protocols

Do not rely on assumptions when handling potential mutagens. Every step in your workflow must include a physical validation check to confirm the safety system is active.

Protocol A: Weighing and Transfer (Analytical Scale)

Causality: Fine powders of nitroaromatics carry a high risk of aerosolization and static cling.

  • Containment Validation: Turn on the analytical fume hood. Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom sash. If the tissue pulls steadily inward at a 45-degree angle, negative pressure is confirmed.

  • Static Mitigation: Wipe the exterior of the compound vial and the weighing spatula with an anti-static cloth. Place an anti-static ionizer bar next to the microbalance.

  • PPE Integrity Check: Don double nitrile gloves. Self-Validation: Before putting on the outer pair, trap air inside the glove and roll the cuff down to pressurize the fingers. Discard if any micro-leaks are detected.

  • Transfer: Weigh the compound directly into a pre-tared, sealable amber glass vial (nitroaromatics can be light-sensitive). Seal the vial before removing it from the balance enclosure.

Protocol B: Dissolution and Stock Preparation

Causality: Boronic acids readily form adducts with alcohols[6]. Nitro groups can degrade exothermically.

  • Solvent Selection: Use anhydrous DMSO or DMF for primary stock solutions. Avoid primary alcohols (e.g., methanol, ethanol) unless a specific Lewis adduct is desired, as the boron will rapidly form a covalent bond with the solvent[6].

  • Thermal Monitoring: Add the solvent dropwise using a positive-displacement pipette. Self-Validation: Touch the exterior of the vial with your gloved hand. If the vial feels warm (indicating an exothermic reaction or degradation), immediately place it in an ice-water bath and halt dissolution.

  • Aerosol Prevention: Vortex the sealed vial at a low RPM. Do not use sonication unless the vial is hermetically sealed and placed inside a secondary shatter-proof container, as sonication heats the solvent and increases vapor pressure.

Workflow A 1. Containment Validation (Kimwipe Flutter Test) B 2. PPE Integrity Check (Pneumatic Glove Test) A->B C 3. Static-Free Weighing (Ionizer + Amber Vial) B->C D 4. Controlled Dissolution (Dropwise DMSO, No Alcohols) C->D E 5. Secondary Containment (Hermetic Seal prior to transport) D->E

Self-validating procedural workflow for handling nitro-benzoxaborinines.

Spill Response & Waste Logistics

Because 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol contains both boron and a nitroaromatic ring, it cannot be disposed of in standard organic waste streams.

Immediate Spill Response (Powder)
  • Isolate: Evacuate the immediate area and allow HVAC systems to clear potential aerosols for 15 minutes.

  • Suppress: Do not sweep. Cover the powder spill with absorbent pads lightly dampened with a high-flashpoint solvent (e.g., polyethylene glycol or heavy mineral oil) to trap the dust.

  • Decontaminate: Wipe the area with a 10% sodium ascorbate solution. Causality: Mild reducing agents can help neutralize reactive nitro-species on surfaces without triggering the violent exothermic reactions associated with strong acids/bases[5].

  • Validate: Swab the area with a clean Kimwipe and inspect under UV light (if the specific derivative is fluorescent) to confirm the removal of the compound.

Waste Disposal Segregation
  • Solid Waste: All contaminated gloves, Kimwipes, and spatulas must be placed in a dedicated, clearly labeled "Toxic/Mutagenic Solid Waste" bin.

  • Liquid Waste: Do not mix with halogenated or standard non-halogenated waste. Boron-containing liquid waste must be collected in a separate, chemically compatible High-Density Polyethylene (HDPE) carboy labeled "Organoboron/Nitroaromatic Waste." Mixing nitroaromatics with concentrated acidic waste streams can generate explosive mixtures.

References

  • DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw8A7qbujqoDukm2-ChQKvmfR0ODKnWH-XsHUDBuQeINi1VbNgeTm7dACI9lnqOhyRBj6UdkOOxhn5FOdVrtREj8qZVRDhs1D_2_meefkC6FSvJwKS3PDEH0EWwz3R4UhifcBp6M2Y89rwcmq1PCU=]
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  • Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid. Organic Chemistry Portal / J. Org. Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtfV8TGqP_POM3cxPk-xV_MPp1CoUbv-9wFwgAKuH1BOzE9g5daynnowmtJVJb85MqA7SEGlJBF3q2u3dl6TTbh9oOSLSg7SO28BF-Ijs-5Xdj3nDi8nQ5GcBCKV7dIEPRKaCNRoug3-U0fCkT21XzN3Yb]
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Sources

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